Product packaging for Edelinontrine(Cat. No.:CAS No. 1082744-20-4)

Edelinontrine

Cat. No.: B609926
CAS No.: 1082744-20-4
M. Wt: 395.5 g/mol
InChI Key: IWXUVYOOUMLUTQ-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PF-04447943 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase-9A (PDE9A), the enzyme with the highest affinity for its native substrate, cyclic guanosine monophosphate (cGMP) . By inhibiting PDE9A, this compound elevates intracellular cGMP levels, a key second messenger that activates downstream signaling pathways involved in synaptic plasticity, neuronal function, and memory consolidation . Preclinical studies demonstrate that PF-04447943 enhances long-term potentiation (LTP), a cellular correlate of learning and memory, increases markers of synaptic plasticity such as synapsin 1, and improves cognitive performance in rodent models of natural forgetting and scopolamine-induced deficits . Its research value extends to models of neurodegenerative and neuropsychiatric conditions. It has been investigated in a clinical trial for Alzheimer's disease, where it was safe and well-tolerated but did not demonstrate significant cognitive improvement over placebo . Beyond Alzheimer's research, PF-04447943 has shown utility in other experimental models. It facilitates corticostriatal transmission and improves auditory gating in a transgenic rat model of Huntington's disease, suggesting potential application in researching basal ganglia function and pathology . Furthermore, studies in a murine model of ulcerative colitis reveal that PF-04447943 can attenuate inflammation and oxidative stress, indicating that its research scope includes investigating cGMP-mediated pathways in peripheral inflammatory diseases . PF-04447943 serves as a critical research tool for elucidating the role of the cGMP signaling pathway in central nervous system function, inflammation, and related disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N7O2 B609926 Edelinontrine CAS No. 1082744-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXUVYOOUMLUTQ-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025596
Record name 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082744-20-4
Record name PF-04447943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04447943
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04447943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Edelinontrine's Mechanism of Action in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine, a potent and selective inhibitor of phosphodiesterase 9 (PDE9), has emerged as a significant modulator of neuronal function. By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound elevates intracellular cGMP levels, thereby activating downstream signaling cascades that play a crucial role in synaptic plasticity, neurite outgrowth, and synapse formation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PDE9 Inhibition and cGMP Elevation

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger in neurons. By binding to the active site of PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation within the neuron. This elevation of intracellular cGMP is the initiating event for the cascade of downstream effects that ultimately modulate neuronal function.

Quantitative Data: Binding Affinity and Potency

The efficacy of this compound as a PDE9 inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound (also known as PF-04447943).

Table 1: this compound (PF-04447943) Binding Affinity (Ki) for PDE9

SpeciesRecombinant PDE9 Ki (nM)
Human2.8
Rhesus4.5
Rat18

Table 2: this compound (PF-04447943) Selectivity over other Phosphodiesterases (PDEs)

PDE IsoformKi (µM)
PDE18.6
PDE2A399
PDE3A50
PDE4A29
PDE5A14.9
PDE6C5.3
PDE7A275
PDE8A50
PDE1051.2
PDE1180

Table 3: this compound (PF-04447943) Functional Potency

AssayIC50 (nM)Cell Type
ANP-stimulated cGMP level reduction375Human embryonic kidney cells expressing rhesus PDE9A2

Signaling Pathways

The elevation of intracellular cGMP by this compound triggers a cascade of signaling events, primarily mediated by cGMP-dependent protein kinase (PKG).

The cGMP-PKG Signaling Cascade

Edelinontrine_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound (PF-04447943) PDE9 PDE9 This compound->PDE9 cGMP Increased intracellular cGMP This compound->cGMP Leads to cGMP_degradation cGMP Degradation PDE9->cGMP_degradation Catalyzes PKG PKG Activation cGMP->PKG ERK_MAPK ERK/MAPK Pathway Activation PKG->ERK_MAPK AMPA_NMDA AMPA/NMDA Receptor Modulation PKG->AMPA_NMDA CREB CREB Phosphorylation ERK_MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity Genes) CREB->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Neurite_Outgrowth Neurite Outgrowth & Synapse Formation Gene_Expression->Neurite_Outgrowth AMPA_NMDA->Synaptic_Plasticity

Caption: this compound signaling pathway in neurons.

The increased levels of cGMP lead to the activation of PKG, which in turn phosphorylates a variety of downstream targets. This includes the activation of the ERK/MAP kinase pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression related to synaptic plasticity.[1][2] Furthermore, PKG can directly or indirectly modulate the function of ionotropic glutamate receptors, such as AMPA and NMDA receptors, contributing to the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for PDE9

This assay determines the binding affinity (Ki) of this compound for the PDE9 enzyme.

Radioligand_Binding_Assay start Start prepare_membranes Prepare Membranes (Expressing PDE9) start->prepare_membranes incubate Incubate Membranes with Radioligand & this compound prepare_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human, rhesus, or rat PDE9 are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled PDE9 ligand (e.g., [3H]-PF-04447943) and varying concentrations of unlabeled this compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cGMP Accumulation Assay

This assay measures the effect of this compound on intracellular cGMP levels in cultured neurons.

Methodology:

  • Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with this compound at various concentrations for a specified time.

  • Stimulation: cGMP production is stimulated using an agent such as sodium nitroprusside (SNP), a nitric oxide donor that activates soluble guanylyl cyclase.

  • Lysis and Quantification: The cells are lysed, and the intracellular cGMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

This electrophysiological technique assesses the effect of this compound on synaptic plasticity.

LTP_Recording_Workflow start Start prepare_slices Prepare Acute Hippocampal Slices start->prepare_slices place_electrodes Place Stimulating & Recording Electrodes (e.g., in CA1) prepare_slices->place_electrodes baseline_recording Record Baseline Synaptic Transmission place_electrodes->baseline_recording apply_this compound Apply this compound baseline_recording->apply_this compound induce_ltp Induce LTP (High-Frequency Stimulation) apply_this compound->induce_ltp record_potentiation Record Post-Tetanic Potentiation induce_ltp->record_potentiation analyze_data Analyze Data (fEPSP Slope) record_potentiation->analyze_data end End analyze_data->end

Caption: Workflow for LTP recording in hippocampal slices.

Methodology:

  • Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: A stable baseline of synaptic transmission is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: this compound is bath-applied to the slice at the desired concentration.

  • LTP Induction: LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation or multiple trains of 100 Hz).

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to assess the magnitude and stability of the potentiation.

  • Data Analysis: The slope of the fEPSP is measured and normalized to the baseline to quantify the degree of LTP.

Neurite Outgrowth Assay

This assay evaluates the effect of this compound on the growth of neuronal processes.

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are seeded onto culture plates coated with a suitable substrate (e.g., poly-D-lysine).

  • Treatment: After allowing the neurons to adhere and extend initial processes, the culture medium is replaced with medium containing this compound or a vehicle control.

  • Incubation: The neurons are incubated for a period of 24-72 hours to allow for neurite growth.

  • Immunostaining: The neurons are fixed and stained for a neuronal marker, such as β-III tubulin, to visualize the neurites.

  • Imaging and Analysis: Images of the stained neurons are captured using a fluorescence microscope. The length and number of neurites per neuron are quantified using image analysis software.

Synapse Formation Assay (Synapsin 1 Expression)

This assay assesses the effect of this compound on the formation of synapses, often by measuring the expression of synaptic proteins like synapsin 1.

Methodology:

  • Neuronal Culture and Treatment: Primary neurons are cultured and treated with this compound as described in the neurite outgrowth assay.

  • Protein Extraction: After the treatment period, the neurons are lysed to extract total protein.

  • Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for synapsin 1. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The expression of synapsin 1 is typically normalized to a loading control protein, such as β-actin.

Conclusion

This compound's mechanism of action in neurons is centered on its selective inhibition of PDE9, leading to an increase in intracellular cGMP. This, in turn, activates the PKG signaling pathway, which modulates synaptic plasticity, promotes neurite outgrowth, and enhances synapse formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other PDE9 inhibitors for neurological and psychiatric disorders.

References

Edelinontrine (PF-04447943): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A). By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances cGMP-dependent signaling pathways. This mechanism of action has been investigated for its therapeutic potential in a range of conditions, including neurodegenerative diseases like Alzheimer's and hematological disorders such as sickle cell disease. This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, presents available quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in human clinical trials, demonstrating its systemic exposure following oral administration.

Preclinical Pharmacokinetics

Studies in rats and mice have defined the absorption, distribution, and elimination characteristics of this compound.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDose (p.o.)Tmax (h)T1/2 (h)Clearance (mL/min/kg)Oral Bioavailability (%)Brain:Plasma RatioReference
Rat1-30 mg/kg0.34.921.747%0.13 - 0.33[1]
Mouse3, 10, 30 mg/kgN/AN/AN/AN/A0.26 - 0.7[1]

N/A: Not Available in the provided search results.

In rats, oral administration of this compound at doses ranging from 1 to 30 mg/kg resulted in a dose-dependent increase in concentrations in the blood, brain, and cerebrospinal fluid (CSF).[1] Notably, CSF levels were found to be approximately 50% of brain levels.[1] In mice, this compound also demonstrated dose-dependent increases in plasma and brain concentrations.[1]

Clinical Pharmacokinetics

A Phase Ib study in patients with stable sickle cell disease evaluated the pharmacokinetics of this compound at doses of 5 mg and 25 mg administered twice daily. The study concluded that plasma exposure to this compound was dose-proportional. While the study provides qualitative descriptions, specific quantitative parameters such as AUC, Cmax, and T1/2 from human trials are not detailed in the available literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of PDE9A and the subsequent elevation of intracellular cGMP levels.

Mechanism of Action and Target Engagement

This compound is a potent inhibitor of human recombinant PDE9A with an IC50 of 12 nM and a Ki of 2.8 nM. It exhibits high selectivity (>78-fold) over other PDE family members. Target engagement in the central nervous system has been demonstrated in rats, where oral administration (1-30 mg/kg) led to a dose-dependent increase in CSF cGMP levels.

Table 2: In Vitro Inhibitory Activity of this compound

TargetSpeciesAssay TypeKi (nM)IC50 (nM)Reference
PDE9A2HumanCell-free2.8 ± 0.2612
PDE9A2RhesusCell-free4.5 ± 0.13N/A
PDE9A2RatCell-free18.1 ± 1.9N/A
PDE1HumanCell-free8600 ± 2121>1000
PDE5AHumanCell-free14980 ± 5025>1000

N/A: Not Available in the provided search results.

Preclinical Pharmacodynamic Effects

In preclinical models, this compound has demonstrated effects on synaptic plasticity and cognitive function.

  • Synaptic Plasticity: In cultured hippocampal neurons, this compound at concentrations of 30-100 nM significantly increased neurite outgrowth and the expression of synapsin 1. At 100 nM, it facilitated hippocampal slice long-term potentiation (LTP).

  • Cognitive Function: In rodent models, oral doses of 1-3 mg/kg improved performance in various cognition assays, including the mouse Y-maze and social recognition memory tests. A 3 mg/kg oral dose in rats was shown to significantly increase the phosphorylation of the GluR1 receptor in hippocampal membranes, a key event in synaptic plasticity.

Clinical Pharmacodynamic Effects

A Phase Ib study in patients with sickle cell disease revealed that twice-daily administration of 25 mg this compound for 29 days led to a significant reduction in biomarkers associated with vaso-occlusion. Specifically, there were reductions in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as a decrease in soluble E-selectin levels.

Conversely, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease found that 12 weeks of treatment with 25 mg this compound twice daily did not result in a statistically significant improvement in cognition or global function compared to placebo.

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the reviewed literature. The following are descriptions of the methodologies based on the available information.

In Vitro PDE9A Inhibition Assay
  • Objective: To determine the inhibitory potency (Ki and IC50) of this compound against PDE9A and other PDE enzymes.

  • Methodology: A cell-free enzymatic assay was utilized, employing recombinant human, rhesus, and rat PDE9A2. The assay likely measures the conversion of a labeled cGMP substrate to GMP in the presence and absence of varying concentrations of this compound. The selectivity was determined by performing similar assays with other recombinant PDE enzymes (PDE1, PDE2A3, PDE3A, PDE4A, PDE5A, PDE6C, PDE7A2, PDE8A, PDE10, and PDE11).

In Vivo Pharmacokinetic Studies in Rodents
  • Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

  • Methodology: this compound was administered orally to rats (1-30 mg/kg) and mice (3, 10, 30 mg/kg). Blood, brain, and CSF samples were collected at various time points. Drug concentrations were likely measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine parameters like Tmax, T1/2, clearance, and bioavailability.

Clinical Pharmacodynamic Biomarker Analysis
  • Objective: To assess the effect of this compound on biomarkers of vaso-occlusion in sickle cell disease patients.

  • Methodology: Blood samples were collected from patients at baseline and after 29 days of treatment. Circulating monocyte-platelet and neutrophil-platelet aggregates were likely quantified using multi-color flow cytometry with antibodies specific for cell surface markers of platelets (e.g., CD41/61) and leukocytes (e.g., CD14 for monocytes, CD16 for neutrophils). Soluble E-selectin levels were likely measured using a validated enzyme-linked immunosorbent assay (ELISA).

Visualizations

Signaling Pathway of this compound

Edelinontrine_Signaling_Pathway Natriuretic Peptides Natriuretic Peptides Guanylate Cyclase Receptor Guanylate Cyclase Receptor Natriuretic Peptides->Guanylate Cyclase Receptor Binds to cGMP cGMP Guanylate Cyclase Receptor->cGMP Converts GTP GTP GTP->Guanylate Cyclase Receptor PDE9A PDE9A cGMP->PDE9A Degraded by Inactive PKG Inactive PKG cGMP->Inactive PKG Activates This compound This compound This compound->PDE9A Inhibits Active PKG Active PKG Inactive PKG->Active PKG Downstream Effectors Downstream Effectors Active PKG->Downstream Effectors Phosphorylates Physiological Response Physiological Response Downstream Effectors->Physiological Response

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical PK/PD Assessment

Preclinical_Workflow cluster_dosing Dosing Phase cluster_sampling Sample Collection cluster_analysis Analysis Phase Rodent Models (Rat/Mouse) Rodent Models (Rat/Mouse) Oral Administration (p.o.) Oral Administration (p.o.) Rodent Models (Rat/Mouse)->Oral Administration (p.o.) Time-course Sampling Time-course Sampling Oral Administration (p.o.)->Time-course Sampling This compound (1-30 mg/kg) This compound (1-30 mg/kg) This compound (1-30 mg/kg)->Oral Administration (p.o.) Blood Blood Time-course Sampling->Blood Brain Brain Time-course Sampling->Brain CSF CSF Time-course Sampling->CSF LC-MS/MS Analysis LC-MS/MS Analysis Blood->LC-MS/MS Analysis Brain->LC-MS/MS Analysis cGMP Measurement cGMP Measurement CSF->cGMP Measurement PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation PD Biomarker Analysis PD Biomarker Analysis cGMP Measurement->PD Biomarker Analysis

Caption: Preclinical pharmacokinetic and pharmacodynamic workflow.

Logical Relationship in Clinical Trial for Sickle Cell Disease

SCD_Trial_Logic This compound (25mg BID) This compound (25mg BID) PDE9A Inhibition PDE9A Inhibition This compound (25mg BID)->PDE9A Inhibition Increased cGMP Increased cGMP PDE9A Inhibition->Increased cGMP Downstream Signaling Downstream Signaling Increased cGMP->Downstream Signaling Reduced Cell Adhesion Reduced Cell Adhesion Downstream Signaling->Reduced Cell Adhesion Decreased Platelet-Leukocyte Aggregates Decreased Platelet-Leukocyte Aggregates Reduced Cell Adhesion->Decreased Platelet-Leukocyte Aggregates Decreased Soluble E-selectin Decreased Soluble E-selectin Reduced Cell Adhesion->Decreased Soluble E-selectin Potential Reduction in Vaso-occlusion Potential Reduction in Vaso-occlusion Decreased Platelet-Leukocyte Aggregates->Potential Reduction in Vaso-occlusion Decreased Soluble E-selectin->Potential Reduction in Vaso-occlusion

Caption: Pharmacodynamic effects of this compound in Sickle Cell Disease.

References

Edelinontrine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine, also known as PF-04447943, is a potent and selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme.[1] By elevating cyclic guanosine monophosphate (cGMP) levels in the brain, this compound has demonstrated potential therapeutic effects in preclinical models of cognitive disorders. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identity

This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[1]
Molecular Formula C20H25N7O2[1][2]
SMILES C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
CAS Number 1082744-20-4
Synonyms PF-04447943, PF-4447943, PF04447943

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 395.47 g/mol
AlogP 1.50
Appearance Solid powder
Solubility Soluble in DMSO.
Storage Store at -20°C for long-term.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of PDE9A. This enzyme is responsible for the degradation of cGMP, a crucial second messenger in various signaling pathways. By inhibiting PDE9A, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and modulates downstream cellular processes. This is particularly relevant in neuronal cells where the cGMP pathway is implicated in synaptic plasticity, a fundamental process for learning and memory.

The proposed signaling pathway for this compound's action is depicted in the following diagram:

Edelinontrine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling_Molecule e.g., Nitric Oxide sGC Soluble Guanylyl Cyclase (sGC) Signaling_Molecule->sGC cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE9A Phosphodiesterase 9A (PDE9A) PDE9A->cGMP degrades This compound This compound (PF-04447943) This compound->PDE9A inhibits Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Downstream_Effectors->Synaptic_Plasticity Cognitive_Function Enhanced Cognitive Function Synaptic_Plasticity->Cognitive_Function Drug_Discovery_Workflow Target_ID Target Identification (PDE9A in CNS) Target_Validation Target Validation Target_ID->Target_Validation Lead_Generation Lead Generation (High-Throughput Screening) Target_Validation->Lead_Generation Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Opt Preclinical Preclinical Development (In vitro & In vivo studies) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase_I Phase I Clinical Trials (Safety & Dosage) IND->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval & Market Launch NDA->Approval

References

The Role of Phosphodiesterase 9A (PDE9A) in cGMP Signaling and its Inhibition by Edelinontrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 9A (PDE9A) is a critical enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. Unlike other phosphodiesterases, PDE9A exhibits high affinity and specificity for cGMP, playing a pivotal role in pathways that are independent of nitric oxide (NO) signaling. This technical guide provides an in-depth exploration of PDE9A function, its distinct role in the natriuretic peptide signaling cascade, and the inhibitory mechanisms of Edelinontrine (PF-04447943), a potent and selective PDE9A inhibitor. This document will detail the underlying signaling pathways, present quantitative data on this compound's inhibitory activity, and provide comprehensive experimental protocols for assessing PDE9A function and inhibition, serving as a valuable resource for researchers in drug discovery and development.

Introduction to Phosphodiesterase 9A (PDE9A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE9A is a member of this family that specifically hydrolyzes cGMP to 5'-GMP.[1][2] A key characteristic of PDE9A is its exceptionally high affinity and selectivity for cGMP, with a Michaelis constant (Km) significantly lower than that for cAMP. This makes it a highly efficient regulator of cGMP concentrations even at basal levels.

Functionally, PDE9A is distinct from the more extensively studied PDE5A. While PDE5A primarily degrades cGMP produced via the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, PDE9A predominantly regulates cGMP generated through the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway. This differential regulation positions PDE9A as a unique therapeutic target for conditions where the NP-cGMP signaling axis is implicated, independent of NO-synthase (NOS) activity. PDE9A is expressed in various tissues, including the brain, heart, and kidneys, suggesting its involvement in a range of physiological processes such as neuronal function, cardiovascular homeostasis, and metabolic regulation.

The cGMP Signaling Pathways: A Tale of Two Cascades

The intracellular concentration of cGMP is tightly controlled by its synthesis by guanylate cyclases and its degradation by phosphodiesterases. Two primary pathways lead to cGMP production, and PDE9A plays a crucial role in one of them.

The Natriuretic Peptide-pGC-cGMP Pathway: The Domain of PDE9A

Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are hormones that regulate blood pressure and volume. They exert their effects by binding to particulate guanylate cyclase (pGC) receptors located on the cell membrane. This binding activates the intracellular guanylate cyclase domain, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The cGMP generated through this pathway activates cGMP-dependent protein kinase G (PKG), leading to downstream physiological effects, including vasodilation and anti-hypertrophic responses in cardiac muscle. PDE9A is localized in proximity to the plasma membrane and specifically hydrolyzes the cGMP pool generated by pGC, thus acting as a key negative regulator of natriuretic peptide signaling.

NP_pGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) NP->pGC Binds to GTP GTP cGMP cGMP GTP:e->cGMP:w Catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9A PDE9A cGMP->PDE9A Substrate for Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-hypertrophy) PKG->Physiological_Effects Leads to GMP 5'-GMP PDE9A->GMP Hydrolyzes to

Caption: The Natriuretic Peptide-pGC-cGMP signaling pathway regulated by PDE9A.
The NO-sGC-cGMP Pathway: The Realm of PDE5A

In contrast, the nitric oxide (NO) signaling pathway involves the diffusion of NO into the cell, where it binds to and activates soluble guanylate cyclase (sGC). Activated sGC then converts GTP to cGMP. This cGMP pool is primarily regulated by PDE5A. This pathway is crucial for processes like smooth muscle relaxation in blood vessels. The functional and spatial segregation of these two cGMP signaling cascades allows for specific and localized physiological responses.

NO_sGC_cGMP_Pathway cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP:e->cGMP:w Catalyzes conversion PDE5A PDE5A cGMP->PDE5A Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5A->GMP Hydrolyzes to Physiological_Effects Physiological Effects (e.g., Smooth Muscle Relaxation) PKG->Physiological_Effects Leads to

Caption: The Nitric Oxide-sGC-cGMP signaling pathway, primarily regulated by PDE5A.

This compound (PF-04447943): A Selective PDE9A Inhibitor

This compound, also known as PF-04447943, is a potent and selective inhibitor of the PDE9A enzyme. Its high selectivity for PDE9A over other PDE families makes it an invaluable tool for studying the specific functions of the NP-pGC-cGMP pathway and a promising therapeutic candidate. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to elevated intracellular levels of this second messenger and amplification of the downstream signaling cascade initiated by natriuretic peptides.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against PDE9A has been quantified in various studies. The following table summarizes key inhibitory constants.

InhibitorTargetParameterValue (nM)SpeciesReference(s)
This compound (PF-04447943)PDE9AKi2.8Human
This compound (PF-04447943)PDE9AKi4.5Rhesus
This compound (PF-04447943)PDE9AKi18Rat
This compound (PF-04447943)PDE9AIC5012Not Specified
This compound (PF-04447943)PDE1CIC501394Not Specified

Experimental Protocols for PDE9A Activity and Inhibition Assays

Accurate assessment of PDE9A activity and the potency of its inhibitors is fundamental for research and drug development. Two common methods are the fluorescence polarization assay and the radioactive enzyme assay.

Fluorescence Polarization (FP) Assay

The fluorescence polarization assay is a homogeneous, high-throughput method for measuring PDE9A activity and screening for inhibitors.

Principle: This assay is based on the change in the rotational speed of a fluorescently labeled cGMP (cGMP-FAM) upon hydrolysis by PDE9A. The small, rapidly rotating cGMP-FAM has a low fluorescence polarization value. When hydrolyzed by PDE9A to 5'-GMP-FAM, a binding agent in the assay mix specifically binds to the exposed phosphate group. This forms a large, slowly rotating complex, resulting in a high fluorescence polarization signal. The increase in polarization is directly proportional to PDE9A activity. Inhibitors of PDE9A will prevent this increase.

FP_Assay_Workflow cluster_step1 Step 1: Reaction Incubation cluster_step2 Step 2: Signal Development cluster_step3 Step 3: Measurement A Add PDE9A enzyme, assay buffer, and test inhibitor (or vehicle) to well B Add fluorescently labeled cGMP (cGMP-FAM) to initiate reaction A->B C Incubate at room temperature B->C D Add Binding Agent to stop reaction and bind to hydrolyzed 5'-GMP-FAM C->D E Incubate to allow binding D->E F Read fluorescence polarization in a microplate reader E->F

Caption: Workflow for a PDE9A Fluorescence Polarization Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Dilute recombinant human PDE9A enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of fluorescently labeled cGMP (e.g., FAM-cGMP).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction).

    • Prepare the binding agent solution as per the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 25 µL of diluted PDE9A enzyme. For "no enzyme" controls, add 25 µL of assay buffer.

    • Add 5 µL of the serially diluted inhibitor or vehicle (for positive and negative controls) to the respective wells.

    • Initiate the reaction by adding 20 µL of the cGMP-FAM solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and initiate signal development by adding 50 µL of the binding agent solution to each well.

    • Incubate at room temperature for 30 minutes with gentle shaking.

    • Measure the fluorescence polarization using a microplate reader equipped for FP measurements (e.g., excitation at 485 nm and emission at 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioactive Enzyme Assay

The radioactive enzyme assay is a highly sensitive method for measuring PDE activity, particularly for enzymes with very low Kₘ values.

Principle: This assay measures the conversion of radiolabeled cGMP (e.g., [³H]cGMP) to radiolabeled 5'-GMP. The reaction is terminated, and the product is separated from the unreacted substrate, typically using ion-exchange chromatography. The amount of radioactivity in the product fraction is then quantified by liquid scintillation counting and is directly proportional to the enzyme activity.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).

    • Prepare a solution of [³H]cGMP of known specific activity.

    • Dilute the PDE9A enzyme to the desired concentration in reaction buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Procedure:

    • Set up reaction tubes on ice.

    • To each tube, add the reaction buffer, diluted inhibitor or vehicle, and diluted PDE9A enzyme.

    • Pre-incubate the tubes at 30°C for 5 minutes.

    • Initiate the reaction by adding the [³H]cGMP solution. The final reaction volume is typically 100-200 µL.

    • Incubate at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.

  • Separation of Product and Substrate:

    • Add a slurry of an ion-exchange resin (e.g., DEAE-Sephadex) to each tube. This resin binds the negatively charged [³H]cGMP and [³H]5'-GMP.

    • A common variation involves a two-step enzymatic conversion where snake venom phosphodiesterase is added after the initial reaction to convert [³H]5'-GMP to [³H]guanosine. The uncharged [³H]guanosine can then be separated from the charged [³H]cGMP by passing the mixture through an anion-exchange column. The radioactivity in the eluate is then measured.

  • Quantification and Data Analysis:

    • The radioactivity of the product is measured using a liquid scintillation counter.

    • Enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.

    • For inhibition studies, the IC₅₀ value is determined as described for the FP assay.

Therapeutic Implications and Future Directions

The selective inhibition of PDE9A by compounds like this compound holds significant therapeutic promise for a variety of diseases. By augmenting the NP-cGMP signaling pathway, PDE9A inhibitors may offer benefits in:

  • Cardiovascular Diseases: In conditions like heart failure, where the NO signaling pathway may be impaired, enhancing NP-mediated cGMP signaling through PDE9A inhibition could provide a valuable therapeutic strategy to reduce cardiac hypertrophy and improve function.

  • Neurodegenerative Disorders: PDE9A is expressed in the brain, and its inhibition has been explored as a potential treatment for cognitive deficits associated with Alzheimer's disease and other neurological conditions by enhancing synaptic plasticity.

  • Metabolic Disorders: cGMP signaling is involved in the regulation of insulin secretion and glucose metabolism, suggesting a potential role for PDE9A inhibitors in the treatment of type 2 diabetes.

Further research is needed to fully elucidate the therapeutic potential and safety profile of this compound and other PDE9A inhibitors in clinical settings. The development of highly selective inhibitors and a deeper understanding of the tissue-specific roles of PDE9A will be crucial for advancing this promising area of drug discovery.

Conclusion

PDE9A is a key regulator of the natriuretic peptide-driven cGMP signaling pathway, operating independently of the nitric oxide cascade. Its unique function presents a compelling target for therapeutic intervention in a range of diseases. This compound is a potent and selective inhibitor of PDE9A that serves as a critical tool for both basic research and clinical development. The experimental protocols detailed in this guide provide a framework for the accurate assessment of PDE9A activity and inhibition, facilitating the ongoing investigation into this important enzyme and the development of novel therapeutics targeting the cGMP signaling pathway.

References

The Role of cGMP Signaling in the Therapeutic Effects of Edelinontrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound modulates a key signaling pathway implicated in a variety of physiological processes, including synaptic plasticity, vascular function, and inflammation. This technical guide provides an in-depth analysis of the role of cGMP signaling in the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and the cGMP Signaling Pathway

This compound is a small molecule inhibitor that has been investigated for its therapeutic potential in a range of conditions, including Alzheimer's disease, sickle cell disease, and heart failure with preserved ejection fraction (HFpEF).[1] Its primary molecular target is PDE9A, an enzyme that specifically hydrolyzes cGMP.

The cGMP signaling pathway is a crucial intracellular cascade initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two main types of GCs: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[2] Once produced, cGMP exerts its effects through three primary effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and other phosphodiesterases.[3] PKG is a major downstream effector that phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.[2]

By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent enhancement of downstream signaling. This mechanism is central to the pharmacological effects observed with this compound treatment.

Quantitative Data on this compound's Potency and Selectivity

The efficacy of this compound is underscored by its high potency and selectivity for PDE9A. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound (PF-04447943) against PDE9A

ParameterSpeciesValueReference(s)
Ki Human2.8 nM[4]
Rhesus4.5 nM
Rat18 nM
IC50 Human12 nM

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency.

Table 2: Selectivity Profile of this compound (PF-04447943) over other PDE Isoforms

PDE IsoformKi (µM)Fold Selectivity vs. PDE9A (Human)Reference(s)
PDE18.6> 3000
PDE2A399> 35000
PDE3A50> 17000
PDE4A29> 10000
PDE5A14.9> 5300
PDE6C5.3> 1800
PDE7A275> 26000
PDE8A50> 17000
PDE1051.2> 18000
PDE1180> 28000

Selectivity is calculated based on the ratio of Ki values (PDE isoform / PDE9A).

Table 3: In Vivo Pharmacodynamic Effects of this compound (PF-04447943)

SpeciesDose (p.o.)EffectReference(s)
Rat1-30 mg/kgDose-dependent increase in cerebrospinal fluid (CSF) cGMP
Rat3 mg/kgSignificant increase in phosphorylated GluR1 in hippocampal membranes

This compound's Mechanism of Action: The cGMP Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE9A, which leads to an accumulation of intracellular cGMP. This amplified cGMP signal then activates downstream effectors, most notably Protein Kinase G (PKG).

Edelinontrine_cGMP_Pathway cluster_upstream Upstream Activation cluster_inhibition PDE9A Inhibition cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP catalyzes sGC->cGMP GTP GTP GTP->sGC PDE9A PDE9A cGMP->PDE9A PKG PKG cGMP->PKG activates cGMP->PKG This compound This compound This compound->PDE9A inhibits This compound->PDE9A GMP GMP PDE9A->GMP hydrolyzes PDE9A->GMP Downstream_Targets Downstream Targets (e.g., VASP, PLB, GluR1) PKG->Downstream_Targets phosphorylates PKG->Downstream_Targets Cellular_Response Cellular Response (Synaptic Plasticity, Vasodilation) Downstream_Targets->Cellular_Response leads to Downstream_Targets->Cellular_Response

Figure 1: this compound's Mechanism of Action via the cGMP Signaling Pathway.

Activated PKG phosphorylates various downstream targets, leading to the observed physiological effects. In the central nervous system, this includes the phosphorylation of proteins like the glutamate receptor 1 (GluR1), which is involved in synaptic plasticity and cognitive function. In the cardiovascular system, PKG targets include proteins that regulate calcium homeostasis and smooth muscle relaxation, such as phospholamban (PLB) and vasodilator-stimulated phosphoprotein (VASP).

Key Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the effects of this compound on cGMP signaling.

PDE9A Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the enzymatic activity of PDE9A. A common method is a fluorescence polarization (FP)-based assay.

PDE9A_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Reagents Prepare Reagents: - Recombinant PDE9A - Fluorescently labeled cGMP (subtrate) - Assay Buffer - this compound (test compound) Mix Mix PDE9A, this compound, and Assay Buffer in a microplate Reagents->Mix Add_Substrate Add fluorescent cGMP to initiate the reaction Mix->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Stop_Reaction Stop the reaction (optional) Incubate->Stop_Reaction Read_FP Read Fluorescence Polarization Stop_Reaction->Read_FP Analyze Analyze data to determine IC50 Read_FP->Analyze

Figure 2: General Workflow for a PDE9A Inhibition Assay.

Principle: The assay measures the change in the polarization of fluorescently labeled cGMP. When PDE9A is active, it hydrolyzes the labeled cGMP, and the smaller, faster-tumbling product results in a low FP signal. In the presence of an inhibitor like this compound, PDE9A activity is reduced, the larger, intact labeled cGMP tumbles more slowly, resulting in a high FP signal.

Detailed Steps:

  • Reagent Preparation:

    • Dilute recombinant human PDE9A enzyme to the desired concentration in assay buffer.

    • Prepare a serial dilution of this compound in DMSO and then in assay buffer.

    • Dilute the fluorescently labeled cGMP substrate in assay buffer.

  • Assay Procedure:

    • Add the PDE9A enzyme solution to the wells of a microplate.

    • Add the various concentrations of this compound or vehicle control to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescently labeled cGMP substrate.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the FP signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cGMP Measurement Assay

To quantify the intracellular levels of cGMP in response to this compound treatment, a competitive enzyme-linked immunosorbent assay (ELISA) is commonly employed.

cGMP_ELISA_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Cell_Culture Culture cells and treat with This compound or vehicle Lysis Lyse cells to release intracellular contents Cell_Culture->Lysis Centrifugation Centrifuge to remove cell debris Lysis->Centrifugation Supernatant Collect supernatant containing cGMP Centrifugation->Supernatant Add_Sample Add sample/standard to antibody-coated plate Supernatant->Add_Sample Add_Conjugate Add cGMP-HRP conjugate Add_Sample->Add_Conjugate Incubate_Wash Incubate and wash Add_Conjugate->Incubate_Wash Add_Substrate Add substrate and incubate Incubate_Wash->Add_Substrate Stop_Read Stop reaction and read absorbance Add_Substrate->Stop_Read Standard_Curve Generate standard curve Stop_Read->Standard_Curve Calculate_Conc Calculate cGMP concentration in samples Standard_Curve->Calculate_Conc

Figure 3: General Workflow for a cGMP ELISA.

Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Detailed Steps:

  • Sample Preparation:

    • Culture cells or tissues and treat with various concentrations of this compound for a specified time.

    • Lyse the cells or homogenize the tissues in a suitable lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during sample processing.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for analysis.

  • ELISA Procedure:

    • Add standards and samples to the wells of a microplate pre-coated with an anti-cGMP antibody.

    • Add the cGMP-HRP conjugate to each well.

    • Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.

    • Incubate until sufficient color development.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a potent and selective PDE9A inhibitor that exerts its pharmacological effects by augmenting the cGMP signaling pathway. The quantitative data clearly demonstrate its high affinity for PDE9A and its ability to increase cGMP levels in vivo. The described experimental protocols provide a framework for the continued investigation of this compound and other PDE9A inhibitors. A thorough understanding of the cGMP signaling cascade and its modulation by this compound is essential for the rational design of future clinical studies and the development of novel therapeutics targeting this important pathway.

References

Investigating Edelinontrine's Effect on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine (PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates cGMP levels in the brain, a mechanism that has been shown to enhance synaptic plasticity and cognitive function in preclinical models. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP), neurite outgrowth, and synapse formation. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development of this compound and other PDE9A inhibitors as potential therapeutic agents for cognitive disorders.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent enhancement of synaptic transmission, is a widely studied cellular model of synaptic plasticity. Deficits in synaptic plasticity are a hallmark of numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention.

This compound is a selective inhibitor of PDE9A, an enzyme highly expressed in brain regions crucial for cognition, such as the hippocampus and cortex. PDE9A specifically hydrolyzes cGMP, a second messenger involved in various signaling pathways. By inhibiting PDE9A, this compound increases intracellular cGMP concentrations, which in turn can modulate synaptic function. Preclinical studies have demonstrated that this compound enhances cognitive performance in rodent models and promotes markers of synaptic plasticity.[1][2][3] This guide will delve into the core experimental findings and methodologies related to this compound's impact on synaptic plasticity.

Mechanism of Action: The cGMP Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE9A, leading to an accumulation of cGMP. This elevated cGMP can then activate downstream effectors, most notably cGMP-dependent protein kinase (PKG). The activation of the cGMP-PKG signaling pathway is believed to be a key transducer of the effects of this compound on synaptic plasticity.[4][5] This pathway can influence synaptic function through various mechanisms, including the modulation of ion channel activity, gene expression, and protein synthesis, ultimately leading to changes in synaptic strength and structure.

This compound This compound (PF-04447943) PDE9A PDE9A This compound->PDE9A Inhibits cGMP Increased cGMP PDE9A->cGMP Degrades GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) cGMP->PKG Activates SynapticPlasticity Enhanced Synaptic Plasticity (LTP) PKG->SynapticPlasticity NeuriteOutgrowth Neurite Outgrowth & Synapse Formation PKG->NeuriteOutgrowth

Figure 1: this compound's core mechanism of action.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on synaptic plasticity and related cellular processes.

ParameterTreatmentConcentration/DoseEffectReference
Long-Term Potentiation (LTP) This compound (PF-04447943)100 nMSignificantly facilitated LTP evoked by a weak tetanic stimulus in rat hippocampal slices.
This compound (PF-04447943)30 nM & 300 nMNo significant effect on LTP evoked by a weak tetanic stimulus.
Neurite Outgrowth This compound (PF-04447943)30 - 100 nMSignificantly increased neurite outgrowth in cultured rat hippocampal neurons.
This compound (PF-04447943)300 - 1000 nMNo significant effect on neurite outgrowth.
Synapse Formation This compound (PF-04447943)30 - 100 nMSignificantly increased synapsin-1 expression in cultured rat hippocampal neurons.
Dendritic Spine Density This compoundNot specifiedCapable of regulating dendritic spine density in hippocampal neurons of an amyloid precursor protein (APP) transgenic mouse model.
cGMP Levels This compound (PF-04447943)1 - 30 mg/kg (p.o.)Dose-dependently increased cGMP levels in the cerebrospinal fluid (CSF) of rats.
This compound (PF-04447943)Not specifiedDose-dependent increase in CSF cGMP from a basal level of 3 pmol/mL to 13.3 pmol/mL (a 3.5-fold increase).

Table 1: Summary of this compound's Effects on Synaptic Plasticity and cGMP Levels.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Rat Hippocampal Slice Electrophysiology for LTP

This protocol is adapted from standard methods for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.

Experimental Workflow:

Start Start: Anesthetize and decapitate rat Dissect Rapidly dissect hippocampi in ice-cold aCSF Start->Dissect Slice Prepare 400 µm transverse hippocampal slices using a vibratome Dissect->Slice Incubate Incubate slices in oxygenated aCSF at 32-34°C for at least 1 hour Slice->Incubate Transfer Transfer a single slice to the recording chamber Incubate->Transfer Perfuse Perfuse with oxygenated aCSF at 2-3 mL/min Transfer->Perfuse Electrodes Position stimulating and recording electrodes in CA1 stratum radiatum Perfuse->Electrodes Baseline Record stable baseline fEPSPs for 20-30 min (0.05 Hz stimulation) Electrodes->Baseline Drug Apply this compound (100 nM) or vehicle to the perfusate Baseline->Drug Tetanus Induce LTP with a weak tetanic stimulus (e.g., 1 train of 50 pulses at 50 Hz) Drug->Tetanus Record Record fEPSPs for at least 60 min post-tetanus Tetanus->Record Analyze Analyze fEPSP slope potentiation Record->Analyze

Figure 2: Workflow for hippocampal LTP experiment.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 1 mM NaH2PO4, 2.5 mM CaCl2, 1.3 mM MgSO4, 26.2 mM NaHCO3, 10 mM D-glucose. Oxygenated with 95% O2 / 5% CO2.

  • Animals: Male Sprague-Dawley rats (150-200 g).

  • Equipment: Vibrating microtome, interface or submerged recording chamber, temperature controller, perfusion system, stimulating and recording electrodes, amplifier, digitizer, and data acquisition software.

Procedure:

  • Anesthetize the rat and perform decapitation.

  • Rapidly remove the brain and dissect the hippocampi in ice-cold, oxygenated aCSF.

  • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Place a single slice in the recording chamber and perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the apical dendritic layer of the CA1 region.

  • Record a stable baseline of fEPSPs for 20-30 minutes, stimulating at 0.05 Hz with an intensity that elicits a response of 30-40% of the maximum.

  • Apply this compound (100 nM) or vehicle to the perfusing aCSF and continue baseline recording for another 10-20 minutes.

  • Induce LTP using a weak tetanic stimulation protocol (e.g., a single train of 50 pulses at 50 Hz).

  • Continue recording fEPSPs for at least 60 minutes post-tetanus.

  • Analyze the data by measuring the slope of the fEPSP. The degree of potentiation is expressed as the percentage increase in the fEPSP slope relative to the pre-tetanus baseline.

Primary Hippocampal Neuron Culture and Neurite Outgrowth Assay

This protocol describes the culture of primary hippocampal neurons and a method to quantify neurite outgrowth.

Experimental Workflow:

Start Start: Dissect hippocampi from E18 rat embryos Dissociate Dissociate tissue into a single-cell suspension (trypsinization and trituration) Start->Dissociate Plate Plate neurons on poly-D-lysine coated coverslips in Neurobasal medium with B27 supplement Dissociate->Plate Culture Culture neurons for 2-3 days in vitro (DIV) Plate->Culture Treat Treat neurons with this compound (30-100 nM) or vehicle Culture->Treat Incubate Incubate for an additional 24-48 hours Treat->Incubate Fix Fix cells with 4% paraformaldehyde Incubate->Fix Stain Immunostain for a neuronal marker (e.g., β-III tubulin) Fix->Stain Image Acquire images using fluorescence microscopy Stain->Image Analyze Quantify neurite length and branching using image analysis software Image->Analyze

Figure 3: Workflow for neurite outgrowth assay.

Materials:

  • Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Animals: E18 timed-pregnant Sprague-Dawley rats.

  • Reagents: Poly-D-lysine, trypsin, DNase, paraformaldehyde, primary antibody (e.g., mouse anti-β-III tubulin), and a fluorescently labeled secondary antibody.

  • Equipment: Dissection microscope, cell culture incubator, fluorescence microscope with a camera, and image analysis software.

Procedure:

  • Dissect hippocampi from E18 rat embryos under sterile conditions.

  • Dissociate the tissue into a single-cell suspension using trypsin and gentle trituration.

  • Plate the dissociated neurons onto poly-D-lysine coated glass coverslips in plating medium.

  • Culture the neurons for 2-3 days in vitro (DIV) to allow for initial attachment and neurite extension.

  • Treat the neurons with various concentrations of this compound (e.g., 30, 100 nM) or vehicle.

  • Incubate the treated neurons for an additional 24-48 hours.

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block with 5% normal goat serum in PBS.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Incubate with a fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and complexity using an automated or semi-automated image analysis software.

Immunocytochemistry for Synapsin-1

This protocol details the staining for the presynaptic marker synapsin-1 in cultured hippocampal neurons to assess synapse formation.

Procedure:

  • Follow steps 1-7 of the Primary Hippocampal Neuron Culture protocol (Section 4.2).

  • Permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 10% normal goat serum in PBS for 1 hour.

  • Incubate the cells with a primary antibody against synapsin-1 (e.g., rabbit anti-synapsin-1, 1:1000 dilution) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Counterstain nuclei with DAPI, if desired.

  • Mount the coverslips and acquire images using a fluorescence or confocal microscope.

  • Analyze the images by quantifying the number and intensity of synapsin-1 positive puncta along the neurites.

Conclusion

This compound demonstrates significant potential as a modulator of synaptic plasticity. Through the inhibition of PDE9A and the subsequent elevation of cGMP, this compound facilitates hippocampal LTP and promotes structural plasticity in the form of neurite outgrowth and synapse formation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PDE9A inhibitors for the treatment of cognitive disorders characterized by deficits in synaptic plasticity. Further research is warranted to fully elucidate the downstream targets of the cGMP-PKG pathway and to translate these promising preclinical findings into clinical applications.

References

Edelinontrine (CT1812): A Sigma-2 Receptor Modulator for the Treatment of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1][2] A key pathological event is the binding of soluble Aβ oligomers to neuronal receptors, initiating a cascade of events that results in cognitive decline.[1] Edelinontrine (formerly known as CT1812), a novel, orally bioavailable small molecule, is being investigated as a potential disease-modifying therapy for Alzheimer's disease.[1] It acts as a sigma-2 (σ-2) receptor antagonist, a mechanism distinct from many other AD therapies in development.[1] This document provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for this compound.

Mechanism of Action

This compound is a brain-penetrant, high-affinity ligand for the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97). The sigma-2 receptor is understood to be a binding site for Aβ oligomers on the neuronal surface. By acting as an antagonist, this compound selectively binds to the sigma-2 receptor complex, which in turn displaces toxic Aβ oligomers from their binding sites on neurons. This displacement is thought to prevent the downstream pathological effects of Aβ oligomers, such as synaptic dysfunction and cognitive impairment. Preclinical and clinical evidence suggests that this mechanism results in the shuttling of Aβ oligomers into the cerebrospinal fluid (CSF) for clearance.

Caption: this compound displaces Aβ oligomers from sigma-2 receptors on neurons.

Preclinical Studies

Preclinical investigations in various Alzheimer's disease models have demonstrated the potential of this compound to mitigate Aβ-induced pathology and improve cognitive function.

In Vitro Studies

In cortical neuronal cultures, this compound was shown to block the binding of toxic Aβ oligomers to synapses, restore trafficking deficits caused by the accumulation of these oligomers, and protect synapses from damage.

In Vivo Studies

Studies in transgenic mouse models of Alzheimer's disease have shown that administration of this compound analogues at doses sufficient to achieve 80% occupancy of the sigma-2 receptor led to significant improvements in cognition compared to vehicle-treated mice. Follow-up studies confirmed these improvements in spatial learning and memory. A key finding from these animal models was the displacement of Aβ oligomers from synapses, which was evidenced by an increase in Aβ levels in the cerebrospinal fluid.

Preclinical Model Compound Key Findings Reference
mThy1-hAPP751 Transgenic MiceThis compound AnaloguesSignificant cognitive improvement at 80% sigma-2 receptor occupancy.
Transgenic MiceThis compoundImproved spatial learning and memory.
AD Animal ModelsThis compoundDisplacement of Aβ oligomers from synapses, leading to increased Aβ in CSF.
Preclinical Experimental Protocols

Animal Models:

  • mThy1-hAPP751 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with mutations, leading to excessive Aβ levels and progressive cognitive decline, mimicking aspects of human AD.

  • Intrahippocampal Aβ-treated Mice: Cognitive impairment is induced in these mice through the direct injection of Aβ into the hippocampus.

Cognitive Assessment:

  • Standard behavioral mazes (e.g., Morris water maze, Y-maze) are typically used to assess spatial learning, memory, and cognitive performance in rodent models.

Biochemical Analysis:

  • Receptor Occupancy: Determined using positron emission tomography (PET) imaging or ex vivo binding assays to confirm target engagement.

  • Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAS) are used to measure the levels of Aβ oligomers in brain homogenates and cerebrospinal fluid.

Preclinical Evaluation Workflow for this compound Model_Selection 1. AD Model Selection (e.g., mThy1-hAPP751 mice) Treatment 2. Administration (this compound vs. Vehicle) Model_Selection->Treatment Cognitive_Testing 3. Cognitive Assessment (e.g., Morris Water Maze) Treatment->Cognitive_Testing Tissue_Collection 4. Tissue Collection (Brain, CSF) Cognitive_Testing->Tissue_Collection Biochemical_Analysis 5. Biochemical Analysis (Aβ ELISA, Receptor Occupancy) Tissue_Collection->Biochemical_Analysis Data_Analysis 6. Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

Caption: General workflow for preclinical testing of this compound in AD models.

Clinical Trials

This compound has progressed through several clinical trials to evaluate its safety, tolerability, and efficacy in both healthy individuals and patients with Alzheimer's disease.

Phase 1 Trials

Three Phase 1 studies (COG0102, SPARC, and SNAP) established that this compound was generally safe and well-tolerated at doses up to 840 mg. These initial trials also provided evidence of Aβ oligomer displacement, consistent with the findings from preclinical models. A key outcome was achieving 97-98% receptor occupancy in the cerebrospinal fluid.

Phase 2 SHINE Study (NCT03507790)

The SHINE study was a proof-of-concept, double-blind, placebo-controlled trial that enrolled 153 adults with mild-to-moderate Alzheimer's disease. Participants were randomized to receive either 100 mg or 300 mg of this compound, or a placebo, daily for six months.

Efficacy Results:

  • The primary objective of safety and tolerability was met.

  • While the study did not achieve statistical significance on its primary efficacy endpoint, it demonstrated a 39% slowing of cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive subscale 11 (ADAS-Cog11) for the pooled this compound groups compared to placebo (1.66-point decline vs. 2.70-point decline).

  • At the study's midpoint (day 98), similar positive trends were observed on the Mini-Mental State Exam (MMSE) scores.

  • The trial showed favorable changes in CSF biomarkers, including Aβ40, Aβ42, and neurofilament light (NfL), suggesting a synaptoprotective effect.

SHINE Study (6 Months) Placebo Group This compound Group (Pooled 100mg & 300mg) Difference/Outcome
ADAS-Cog11 Decline 2.70 points1.66 points1.04-point difference (39% slowing of decline)
Primary Efficacy Endpoint --Not statistically significant
CSF Biomarkers (Aβ40, Aβ42, NfL) --Favorable changes observed
Phase 2 SHIMMER Study (Dementia with Lewy Bodies)

The SHIMMER study evaluated this compound in 130 patients with mild-to-moderate Dementia with Lewy Bodies (DLB). Participants received one of two oral doses of this compound or a placebo daily for six months.

Efficacy Results:

  • The study met its primary endpoint of safety and tolerability.

  • Patients treated with this compound showed improvements in behavioral, functional, cognitive, and movement measures compared to the placebo group.

  • A notable finding was an 82% slowing in the total neuropsychiatric inventory (NPI), with significant reductions in anxiety, hallucinations, and delusions.

  • Attention fluctuations declined by 91% in the treatment arms compared to placebo.

SHIMMER Study (6 Months) Placebo Group This compound Group Difference/Outcome
Neuropsychiatric Inventory (NPI) --82% slowing of decline
Attention Fluctuations --91% slowing of decline
Primary Endpoint (Safety) --Met
Clinical Trial Protocols

Study Design:

  • Most studies are randomized, double-blind, and placebo-controlled to minimize bias.

  • Patients are typically stratified based on disease severity (e.g., mild-to-moderate AD).

Inclusion/Exclusion Criteria:

  • Participants are diagnosed based on standard clinical criteria for Alzheimer's disease or other dementias.

  • Age ranges are typically between 50 and 90 years.

  • Exclusion criteria often include other neurological or psychiatric conditions that could confound the results.

Outcome Measures:

  • Primary: Safety and tolerability, assessed by monitoring adverse events.

  • Secondary (Efficacy):

    • Cognitive scales: ADAS-Cog11, MMSE, Clinical Dementia Rating – Sum of Boxes (CDR-SB).

    • Functional scales: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).

    • Biomarkers: CSF levels of Aβ40, Aβ42, tau, and NfL.

Clinical Trial Workflow for this compound Patient_Screening 1. Patient Screening (Inclusion/Exclusion Criteria) Randomization 2. Randomization (this compound Doses vs. Placebo) Patient_Screening->Randomization Treatment_Period 3. Treatment Period (e.g., 6 months) Randomization->Treatment_Period Assessments 4. Assessments (Cognitive, Functional, Biomarker) Treatment_Period->Assessments Data_Analysis 5. Data Analysis (Safety & Efficacy Endpoints) Assessments->Data_Analysis Results 6. Reporting of Results Data_Analysis->Results

Caption: A simplified workflow for a typical this compound clinical trial.

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety and tolerability profile. Adverse events have generally been mild to moderate, with headache being the most commonly reported. Importantly, the frequency of adverse events was similar between the treatment and placebo groups, suggesting that many may not be directly attributable to the drug.

Conclusion

This compound represents a novel therapeutic approach for Alzheimer's disease and other neurodegenerative disorders by targeting the sigma-2 receptor to displace toxic Aβ oligomers. Preclinical studies have provided a strong rationale for its mechanism of action and demonstrated cognitive benefits in animal models. While the Phase 2 SHINE study in Alzheimer's disease did not meet its primary efficacy endpoint, it showed encouraging trends in slowing cognitive decline and positively impacting CSF biomarkers. More pronounced positive results were observed in the Phase 2 SHIMMER study for Dementia with Lewy Bodies, suggesting broad potential across different neurodegenerative conditions. Ongoing and future clinical trials will be crucial to fully elucidate the therapeutic efficacy of this compound and its potential role in the management of Alzheimer's disease.

References

The Role of Edelinontrine in Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure with preserved ejection fraction (HFpEF) presents a significant therapeutic challenge, with a pressing need for novel pharmacological interventions. Edelinontrine (PF-04447943), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has emerged as a promising investigational agent in this domain. Preclinical evidence suggests that by targeting the cGMP signaling pathway, this compound can ameliorate key pathological features of HFpEF, including diastolic dysfunction and coronary microvascular disease. This technical guide provides an in-depth overview of the current understanding of this compound's role in heart failure, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols.

Introduction to this compound

This compound is a small molecule inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). Initially developed by Pfizer, its primary therapeutic focus has been on cognition disorders.[1] However, recent research has illuminated its potential in cardiovascular diseases, particularly heart failure with preserved ejection fraction (HFpEF).[1]

Mechanism of Action in Heart Failure

The therapeutic potential of this compound in heart failure is intrinsically linked to its role as a PDE9A inhibitor. PDE9A is a key enzyme in the regulation of cGMP levels. In the context of the heart, cGMP plays a crucial role in mediating the effects of natriuretic peptides, which promote vasodilation, reduce cardiac hypertrophy, and have lusitropic (diastolic relaxation) effects.

In pathological conditions such as HFpEF, the cGMP signaling pathway can become impaired. This compound, by inhibiting PDE9A, prevents the breakdown of cGMP, thereby amplifying the downstream effects of natriuretic peptides and other cGMP-elevating agents. This leads to improved coronary microvascular function and enhanced left ventricular diastolic function.[1]

Signaling Pathway

The proposed signaling pathway for this compound in cardiomyocytes is depicted below.

Edelinontrine_Signaling_Pathway Natriuretic Peptides Natriuretic Peptides NPR1 NPR1 Natriuretic Peptides->NPR1 Binds cGMP cGMP NPR1->cGMP Activates GTP GTP GTP->cGMP Converts sGC Soluble Guanylate Cyclase sGC->cGMP Synthesizes 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolyzes PKG Protein Kinase G cGMP->PKG Activates PDE9A PDE9A PDE9A->5'-GMP Catalyzes This compound This compound This compound->PDE9A Inhibits Downstream Effects Vasodilation, Anti-hypertrophy, Lusitropy PKG->Downstream Effects Leads to

Caption: this compound's mechanism of action in cardiomyocytes.

Preclinical Data

The preclinical evidence for this compound's efficacy in heart failure primarily comes from in vitro and in vivo animal models.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of human recombinant PDE9A with a high degree of selectivity over other phosphodiesterase family members.[2]

Parameter Value Assay Condition
IC50 (PDE9A) 12 nMHuman recombinant PDE9A
IC50 (other PDEs) >1000 nM>78-fold selectivity
IC50 (HEK cells) 375 ± 36.9 nMANP-stimulated cGMP production in HEK cells expressing rhesus PDE9A2
In Vivo Studies in a Rat Model of HFpEF

A key study investigated the effects of a PDE9A inhibitor, PF-04447943 (this compound), in the ZSF1 rat model, which recapitulates many features of human HFpEF.[1] The study demonstrated that PDE9A inhibition improves coronary microvascular rarefaction and left ventricular diastolic dysfunction.

A significant finding from this research was the identification of peroxiredoxins (PRDX) as downregulated antioxidants in the hearts of the obese ZSF1 rats. Treatment with PF-04447943 was shown to significantly increase the protein level of PRDX5. This suggests that the beneficial effects of this compound are, at least in part, mediated through the augmentation of PRDX-dependent antioxidant mechanisms.

Experimental Protocols

In Vitro Inhibition Assay in HEK293 Cells

This protocol describes the methodology used to determine the in vitro potency of this compound in a cellular context.

HEK293_Inhibition_Assay cluster_cell_culture Cell Culture cluster_incubation Incubation cluster_stimulation Stimulation cluster_lysis_detection Lysis and Detection A HEK 293 cells stably expressing rhesus PDE9A2 and hNPR1 B Incubate with this compound (30 µM to 1.5 nM) for 30 min at 37°C A->B C Stimulate with 0.3 µM ANP for 30 min at 37°C B->C D Lyse cells with Antibody/Lysis buffer and ED Reagent for 1 hr at RT C->D E Measure cGMP levels D->E

Caption: Workflow for the in vitro PDE9A inhibition assay in HEK293 cells.

Detailed Methodology:

  • Cell Line: HEK 293 cells are stably transfected to constitutively express rhesus PDE9A2 and human natriuretic peptide receptor 1 (hNPR1).

  • Cell Plating: Cells are plated at a density of 10,000 cells per well.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound (ranging from 30 µM to 1.5 nM) in assay media for 30 minutes at 37°C.

  • Stimulation: Cyclic GMP formation is stimulated by the addition of 0.3 µM Atrial Natriuretic Peptide (ANP) and incubation for an additional 30 minutes at 37°C.

  • Cell Lysis and Detection: Following stimulation, the cells are lysed using an Antibody/Lysis buffer and ED Reagent for 1 hour at room temperature. The concentration of cGMP is then determined.

Clinical Development Status

As of the latest available information, this compound's global highest research and development status is preclinical for heart failure. While there is significant interest in PDE9A inhibitors for cardiometabolic diseases, comprehensive clinical trial data for this compound specifically in a heart failure population is not yet publicly available.

Future Directions and Conclusion

The preclinical data for this compound presents a compelling case for its further investigation as a therapeutic agent for HFpEF. The unique mechanism of action, targeting the cGMP signaling pathway and potentially augmenting antioxidant defenses, addresses key pathophysiological drivers of this complex syndrome. Future research should focus on:

  • Elucidating the full spectrum of downstream targets of the elevated cGMP levels in cardiomyocytes.

  • Conducting further preclinical studies in diverse animal models of heart failure to confirm and expand upon the initial findings.

  • Initiating well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with HFpEF.

References

Methodological & Application

Application Notes and Protocols for Edelinontrine (PF-04447943) in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edelinontrine (PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][] PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which has shown therapeutic potential in preclinical models of cognitive disorders, heart failure, and inflammatory conditions.[1][3][4] These application notes provide a comprehensive overview of this compound dosage, administration protocols, and relevant pharmacological data from in vivo rodent studies to guide researchers in their experimental design.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the PDE9A enzyme, leading to an accumulation of cGMP in tissues where PDE9A is expressed, including the brain and heart. This elevation in cGMP modulates downstream signaling pathways, influencing processes such as synaptic plasticity, vascular function, and inflammation.

Signaling Pathway

The primary signaling pathway affected by this compound involves the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP cascade. NO activates sGC, which catalyzes the production of cGMP. PDE9A acts as a negative regulator of this pathway by hydrolyzing cGMP. This compound's inhibition of PDE9A enhances and prolongs the cGMP signal.

Edelinontrine_Signaling_Pathway cluster_synthesis cGMP Synthesis cluster_degradation cGMP Degradation Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9A PDE9A PDE9A->5'-GMP This compound This compound (PF-04447943) This compound->PDE9A Inhibits Downstream Effects Synaptic Plasticity Vasodilation Anti-inflammatory Effects PKG->Downstream Effects

This compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various rodent models.

Table 1: this compound Dosage in In Vivo Rodent Studies
SpeciesModelDosageRoute of Admin.FrequencyDurationKey FindingsReference
RatZSF1 (Heart Failure)3 mg/kgOral GavageDaily2 weeksImproved coronary microvascular rarefaction and LV diastolic dysfunction.
RatScopolamine-induced cognitive deficit1-3 mg/kgp.o.Single doseN/AImproved cognitive performance in novel object recognition.
RatNormal1-30 mg/kgp.o.Single doseN/ADose-dependently increased cGMP in cerebrospinal fluid.
RatNormal3.2 mg/kgNot specifiedNot specifiedNot specifiedProduced enduring elevations in cortical and striatal cGMP levels.
MouseY-maze (Natural forgetting)1-3 mg/kgp.o.Single doseN/AImproved spatial recognition memory.
MouseSocial recognition (Natural forgetting)1-3 mg/kgp.o.Single doseN/AEnhanced recognition memory.
MouseDSS-induced colitis10 and 30 mg/kgNot specifiedDailyNot specifiedAttenuated colitis by suppressing oxidative stress and inflammation.
MouseTg2576 (Alzheimer's Disease)Not specifiedNot specifiedNot specifiedNot specifiedPrevents decreases in dendritic spine density.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
SpeciesParameterValueRoute of Admin.Reference
RatKi for recombinant PDE918 nMN/A
MousePlasma half-life (t1/2)0.26 - 0.3 hoursIntravenous
RatPlasma half-life (t1/2)14.5 - 19.4 hoursIntravenous

Experimental Protocols

General Oral Administration Protocol (Gavage)

This protocol is a general guideline for the oral administration of this compound to rodents. Specific details may need to be adapted based on the experimental design.

Materials:

  • This compound (PF-04447943)

  • Vehicle (e.g., Water, 0.5% Methylcellulose, or as determined by solubility testing)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution. Common vehicles for oral administration include water, saline, or a suspension agent like 0.5% methylcellulose or 1% Tween 80. The choice of vehicle should be based on the solubility and stability of this compound.

    • Add the this compound to the vehicle and mix thoroughly (e.g., by vortexing or sonicating) to ensure a homogenous suspension or solution. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the dosing solution to administer.

    • Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently close around the jaw. For mice, scruffing the animal by grasping the loose skin over the neck and shoulders is a common technique.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Insert the gavage needle into the mouth, passing it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Administer the calculated volume of the dosing solution.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

Gavage_Workflow Prep Prepare Dosing Solution (this compound in Vehicle) Weigh Weigh Animal Prep->Weigh Calculate Calculate Dose Volume Weigh->Calculate Restrain Gently Restrain Animal Calculate->Restrain Insert Insert Gavage Needle Restrain->Insert Administer Administer Solution Insert->Administer Withdraw Withdraw Needle Administer->Withdraw Monitor Monitor Animal Withdraw->Monitor

Oral gavage administration workflow.
Protocol for Induction of Colitis in Mice (DSS Model)

This protocol describes the induction of colitis using dextran sulfate sodium (DSS) and subsequent treatment with this compound, as referenced in the literature.

Materials:

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • This compound (PF-04447943)

  • Drinking water

  • Animal scale

Procedure:

  • Induction of Colitis:

    • Prepare a 3% (w/v) solution of DSS in drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for a period of 5-7 days.

    • Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.

  • This compound Treatment:

    • On the same day as DSS administration begins, start the treatment with this compound.

    • Prepare the this compound dosing solution as described in the general oral administration protocol.

    • Administer this compound daily via oral gavage at the desired dose (e.g., 10 or 30 mg/kg).

    • A vehicle control group and a positive control group (e.g., sulfasalazine) should be included.

  • Assessment of Colitis:

    • At the end of the treatment period, euthanize the mice.

    • Collect colon tissue for histological analysis and measurement of inflammatory markers.

    • Assess colon length and weight.

    • Analyze tissue homogenates for markers of oxidative stress (e.g., SOD, MDA) and inflammation (e.g., cytokines, inflammasome activation).

Safety and Toxicology

While comprehensive toxicology data in rodents is not extensively detailed in the reviewed literature, this compound has been advanced to clinical trials, suggesting an acceptable safety profile in preclinical studies. In a phase 2 clinical trial in Alzheimer's disease patients, gastrointestinal adverse events such as diarrhea and nausea were reported more frequently in the this compound group compared to placebo. A phase Ib study in sickle cell disease patients showed that this compound was generally well-tolerated. Researchers should always perform initial dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dose for their specific animal model and experimental conditions.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of PDE9A inhibition in various disease models. The provided data and protocols offer a starting point for designing in vivo rodent studies. It is recommended to consult the primary literature for more detailed experimental parameters and to optimize the dosage and administration regimen for each specific research application.

References

Application Notes and Protocols for Edelinontrine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Edelinontrine (PF-04447943), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), in cell culture assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.

Introduction to this compound

This compound is a small molecule inhibitor of human recombinant PDE9A with high selectivity over other PDE family members.[1][2][3] By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to elevated intracellular cGMP levels.[1] This mechanism makes it a valuable tool for investigating the role of the cGMP signaling pathway in various cellular processes and disease models, including cognitive disorders and heart failure.[4]

Physicochemical and Pharmacokinetic Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 395.47 g/mol
IC50 (human PDE9A) 12 nM
IC50 (HEK cells, rhesus PDE9A2) 375 ± 36.9 nM
Solubility in DMSO Soluble
Solubility in Aqueous Media Formulations with co-solvents are required. A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution of ≥ 2.5 mg/mL (6.32 mM).
Storage (Powder) 3 years at -20°C
Storage (Stock Solution) 2 years at -80°C; 1 year at -20°C. It is recommended to prepare fresh solutions as they can be unstable.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW: 395.47 g/mol ), weigh out 0.395 mg of the compound.

  • Add the calculated amount of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

G cluster_prep Stock Solution Preparation start Start: Weigh this compound Powder calc Calculate DMSO Volume for 10 mM start->calc add_dmso Add DMSO to Powder calc->add_dmso dissolve Vortex to Dissolve (Optional: Sonicate/Warm) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Workflow for this compound stock solution preparation.
Protocol for a Cell-Based cGMP Assay

This protocol provides a general framework for evaluating the effect of this compound on cGMP levels in a cell-based assay. This example is based on an assay using HEK293 cells expressing PDE9A.

Materials:

  • HEK293 cells stably expressing PDE9A and a cGMP-inducible reporter (or cells for direct cGMP measurement)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Stimulating agent (e.g., Atrial Natriuretic Peptide - ANP)

  • Assay buffer

  • cGMP detection kit (e.g., ELISA, HTRF)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed the HEK293-PDE9A cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 30 µM). Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Stimulation: Add the stimulating agent (e.g., 0.3 µM ANP) to all wells except for the unstimulated control. Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cGMP Measurement:

    • Lyse the cells according to the protocol of your chosen cGMP detection kit.

    • Measure the intracellular cGMP levels using the detection kit.

  • Data Analysis:

    • Normalize the cGMP levels to a relevant parameter (e.g., protein concentration).

    • Plot the cGMP concentration against the log of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_workflow Cell-Based cGMP Assay Workflow seed Seed PDE9A-expressing cells prepare_cpd Prepare this compound dilutions seed->prepare_cpd treat Treat cells with this compound (30 min) prepare_cpd->treat stimulate Stimulate with ANP (30 min) treat->stimulate lyse Lyse cells stimulate->lyse measure Measure intracellular cGMP lyse->measure analyze Analyze data and calculate IC50 measure->analyze

Experimental workflow for a cell-based cGMP assay.

Signaling Pathway

This compound's mechanism of action is centered on the cGMP signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention for this compound.

G cluster_pathway This compound Mechanism of Action ANP ANP GC Guanylate Cyclase ANP->GC cGMP cGMP GC->cGMP GTP GTP GTP->GC activates PDE9A PDE9A cGMP->PDE9A Downstream Downstream Effects (e.g., PKG activation) cGMP->Downstream GMP 5'-GMP (inactive) PDE9A->GMP hydrolyzes This compound This compound This compound->PDE9A inhibits

This compound inhibits PDE9A, increasing cGMP levels.

References

Using Edelirontrine to Elucidate cGMP Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing Edelirontrine, a potent and selective phosphodiesterase (PDE) inhibitor, as a tool to investigate the cyclic guanosine monophosphate (cGMP) signaling pathway. Edelirontrine, by preventing the degradation of cGMP, serves as a powerful agent to study the downstream effects of this critical second messenger in various physiological and pathophysiological contexts. These notes are intended to guide researchers in designing and executing experiments to explore the multifaceted roles of cGMP in cellular function.

Introduction to the cGMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling system is a crucial regulator of numerous physiological processes.[1] Signal transduction through this pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[2]

Once produced, cGMP exerts its effects through three primary targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs).[3][4] The activity of the cGMP pathway is terminated by the action of PDEs, which hydrolyze cGMP to the inactive 5'-GMP.[5] By inhibiting specific PDEs, compounds like Edelirontrine can prolong and amplify cGMP signaling, making them invaluable research tools.

The cGMP pathway is implicated in a wide array of functions, including smooth muscle relaxation, inhibition of platelet aggregation, and neuronal communication. Dysregulation of this pathway has been linked to various cardiovascular disorders, such as heart failure and pulmonary arterial hypertension.

Edelirontrine: A Hypothetical Tool for cGMP Research

For the purpose of this application note, Edelirontrine is presented as a hypothetical, highly selective inhibitor of a specific phosphodiesterase isozyme (e.g., PDE5). Its mechanism of action is to block the catalytic site of the PDE, thereby preventing the breakdown of cGMP. This leads to an accumulation of intracellular cGMP and enhanced activation of its downstream effectors. The selectivity of Edelirontrine for a particular PDE isozyme allows for the targeted investigation of the role of that specific enzyme in cGMP signaling within a given cell type or tissue.

Key Applications of Edelirontrine in cGMP Research

  • Investigating the role of specific PDE isozymes: By comparing the effects of Edelirontrine with other PDE inhibitors of different specificities, researchers can dissect the contribution of individual PDE family members to the regulation of cGMP levels.

  • Elucidating downstream cGMP signaling events: Increased cGMP levels following Edelirontrine treatment can be used to identify and characterize downstream targets of PKG and other cGMP effectors.

  • Studying physiological responses mediated by cGMP: Edelirontrine can be used in both in vitro and in vivo models to study the physiological consequences of enhanced cGMP signaling, such as vasodilation, neurotransmission, and cardiac function.

  • Screening for novel therapeutic agents: Edelirontrine can serve as a reference compound in high-throughput screening assays designed to identify new modulators of the cGMP pathway.

Data Presentation: Effects of PDE Inhibitors on cGMP Signaling

The following tables summarize representative quantitative data on the effects of PDE inhibitors, which can be used as a benchmark for experiments with Edelirontrine.

Table 1: Potency of Various PDE Inhibitors

CompoundTarget PDEIC₅₀ (nM)
SildenafilPDE53.5
TadalafilPDE51.8
VardenafilPDE50.7
Hypothetical EdelirontrinePDEXUser-determined

IC₅₀ values are indicative and can vary based on experimental conditions.

Table 2: Effect of PDE5 Inhibition on cGMP Levels in Cultured Cells

TreatmentcGMP Concentration (pmol/mg protein)Fold Increase
Control (vehicle)5.2 ± 0.81.0
NO Donor (e.g., SNP)25.6 ± 3.14.9
PDE5 Inhibitor (e.g., Sildenafil)15.1 ± 2.02.9
NO Donor + PDE5 Inhibitor88.4 ± 9.517.0

Data are representative and will vary depending on the cell type and experimental conditions.

Experimental Protocols

Here, we provide detailed protocols for key experiments to study cGMP signaling using Edelirontrine.

Protocol 1: Measurement of Intracellular cGMP Levels

Objective: To quantify the effect of Edelirontrine on intracellular cGMP concentrations in cultured cells.

Materials:

  • Cultured cells of interest

  • Edelirontrine

  • Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP)

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat cells with various concentrations of Edelirontrine or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an NO donor (e.g., 100 µM SNP) for a short period (e.g., 5-10 minutes) to activate sGC.

  • Aspirate the medium and lyse the cells using the provided lysis buffer.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Perform the cGMP EIA according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader and calculate the cGMP concentration based on the standard curve.

  • Normalize the cGMP concentration to the total protein content of each sample.

Protocol 2: Western Blot Analysis of VASP Phosphorylation

Objective: To assess the activation of PKG, a downstream effector of cGMP, by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

  • Cultured cells

  • Edelirontrine

  • NO donor (e.g., SNP)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Treat cells with Edelirontrine and/or an NO donor as described in Protocol 1.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total VASP antibody to ensure equal loading.

  • Quantify the band intensities and express the results as the ratio of phosphorylated VASP to total VASP.

Mandatory Visualizations

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NO NO sGC Soluble GC NO->sGC NPs Natriuretic Peptides pGC Particulate GC NPs->pGC cGMP cGMP pGC->cGMP GTP sGC->cGMP GTP GTP GTP PDE Phosphodiesterase (e.g., PDE5) cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG CNG Cyclic Nucleotide-Gated Ion Channels cGMP->CNG 5GMP 5'-GMP PDE->5GMP Downstream Downstream Cellular Effects PKG->Downstream CNG->Downstream Edelirontrine Edelirontrine Edelirontrine->PDE Inhibition

Caption: The cGMP signaling pathway and the inhibitory action of Edelirontrine.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture Culture Cells Pre_treatment Pre-treat with Edelirontrine Cell_Culture->Pre_treatment Stimulation Stimulate with NO Donor Pre_treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis cGMP_Assay cGMP EIA Lysis->cGMP_Assay Western_Blot Western Blot (p-VASP) Lysis->Western_Blot

Caption: Experimental workflow for studying the effects of Edelirontrine.

Conclusion

Edelirontrine, as a representative selective PDE inhibitor, is a powerful pharmacological tool for the investigation of cGMP signaling. The protocols and information provided in this document offer a foundation for researchers to explore the intricate roles of cGMP in health and disease. Careful experimental design and data interpretation will be crucial for advancing our understanding of this vital signaling pathway.

References

Measuring PDE9A Inhibition by Edelinontrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edelinontrine (formerly PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is a cGMP-specific phosphodiesterase that plays a crucial role in regulating cGMP signaling pathways. Inhibition of PDE9A by this compound leads to an elevation of intracellular cGMP levels, which has therapeutic implications for various disorders, including those related to cardiovascular and neurological function. Accurate and reproducible measurement of PDE9A inhibition is critical for the preclinical and clinical development of this compound and other PDE9A inhibitors.

These application notes provide detailed protocols for measuring the inhibitory activity of this compound against PDE9A using two common in vitro methods: a luminescence-based assay and a fluorescence polarization assay. Additionally, a protocol for a cell-based assay to determine the cellular potency of this compound is included.

Data Presentation

Inhibitory Potency of this compound against PDE9A
ParameterSpeciesEnzyme TypeValueReference
IC50 HumanRecombinant PDE9A12 nM[1]
Ki HumanRecombinant PDE9A22.8 ± 0.26 nM[1]
Ki RhesusRecombinant PDE9A24.5 ± 0.13 nM[1]
Ki RatRecombinant PDE9A218.1 ± 1.9 nM[1]
Cellular IC50 RhesusPDE9A2 expressed in HEK 293 cells375 ± 36.9 nM[1]

Signaling Pathway

The following diagram illustrates the canonical cGMP signaling pathway and the mechanism of action of this compound as a PDE9A inhibitor.

cluster_0 Cell Membrane cluster_1 Intracellular NP Natriuretic Peptides (e.g., ANP, BNP) GC Guanylate Cyclase (pGC) NP->GC binds & activates GTP GTP cGMP cGMP GTP->cGMP converts PDE9A PDE9A cGMP->PDE9A hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE9A->GMP Cellular_Effects Downstream Cellular Effects (e.g., vasodilation, neuroprotection) PKG->Cellular_Effects phosphorylates targets This compound This compound This compound->PDE9A inhibits

Caption: this compound inhibits PDE9A, preventing the breakdown of cGMP.

Experimental Protocols

Protocol 1: In Vitro PDE9A Inhibition Assay using a Luminescence-Based Method (e.g., PDE-Glo™ Assay)

This protocol describes the determination of this compound's IC50 value against purified PDE9A enzyme. The assay measures the amount of cGMP remaining after the enzymatic reaction, which is inversely proportional to the luminescence signal.

Experimental Workflow:

cluster_workflow Luminescence-Based PDE9A Inhibition Assay Workflow A Prepare Reagents: - PDE9A Enzyme - cGMP Substrate - this compound Dilutions - PDE-Glo™ Reagents B Dispense this compound and PDE9A Enzyme into 96/384-well plate A->B C Initiate Reaction: Add cGMP Substrate and Incubate B->C D Terminate Reaction: Add Termination Buffer C->D E Add Detection Reagents and Incubate D->E F Measure Luminescence E->F G Data Analysis: - Plot Dose-Response Curve - Calculate IC50 F->G

Caption: Workflow for measuring PDE9A inhibition using a luminescence assay.

Materials:

  • Recombinant human PDE9A enzyme

  • This compound

  • cGMP

  • PDE-Glo™ Phosphodiesterase Assay Kit (or similar)

  • DMSO (Dimethyl sulfoxide)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a white, opaque microplate, add the following to each well:

      • Assay Buffer

      • Diluted this compound solution (or vehicle control - assay buffer with the same final DMSO concentration)

      • Diluted PDE9A enzyme solution

    • Include control wells:

      • 100% Activity Control: Enzyme, substrate, and vehicle (no inhibitor).

      • 0% Activity Control (Background): Substrate and vehicle (no enzyme).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Terminate the enzymatic reaction by adding the PDE-Glo™ Termination Buffer.

    • Add the PDE-Glo™ Detection Solution and incubate as per the manufacturer's instructions.

    • Add the Kinase-Glo® Reagent to generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (0% activity control) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: In Vitro PDE9A Inhibition Assay using a Fluorescence Polarization (FP) Method

This protocol outlines the use of a fluorescence polarization assay to measure PDE9A inhibition. The assay is based on the change in polarization of a fluorescently labeled cGMP analog upon enzymatic cleavage by PDE9A.

Experimental Workflow:

cluster_workflow Fluorescence Polarization PDE9A Inhibition Assay Workflow A Prepare Reagents: - PDE9A Enzyme - Fluorescent cGMP Substrate - this compound Dilutions - Assay Buffer B Dispense this compound and PDE9A Enzyme into black microplate A->B C Initiate Reaction: Add Fluorescent cGMP and Incubate B->C D Stop Reaction (optional) or Read Directly C->D E Measure Fluorescence Polarization D->E F Data Analysis: - Plot Dose-Response Curve - Calculate IC50 E->F

Caption: Workflow for measuring PDE9A inhibition using fluorescence polarization.

Materials:

  • Recombinant human PDE9A enzyme

  • This compound

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Black, low-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare this compound dilutions as described in Protocol 1.

    • Dilute the PDE9A enzyme and the fluorescent cGMP substrate in assay buffer to their optimal working concentrations.

  • Assay Setup:

    • In a black, low-binding microplate, add the following to each well:

      • Assay Buffer

      • Diluted this compound solution (or vehicle control)

      • Diluted PDE9A enzyme solution

    • Include control wells as described in Protocol 1.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorescent cGMP substrate.

    • Incubate the plate at room temperature for an optimized period, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The change in millipolarization (mP) units is inversely proportional to PDE9A activity.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the data and determine the IC50 value as described in Protocol 1.

Protocol 3: Cell-Based Assay for Determining Cellular Potency of this compound

This protocol describes a method to measure the ability of this compound to inhibit PDE9A within a cellular context, typically in cells overexpressing PDE9A.

Experimental Workflow:

cluster_workflow Cell-Based PDE9A Inhibition Assay Workflow A Culture Cells (e.g., HEK293) expressing PDE9A B Seed Cells in a multi-well plate A->B C Pre-incubate cells with this compound dilutions B->C D Stimulate cGMP production (e.g., with ANP) C->D E Lyse Cells D->E F Measure intracellular cGMP levels (e.g., ELISA) E->F G Data Analysis: - Plot Dose-Response Curve - Calculate IC50 F->G

Caption: Workflow for measuring cellular PDE9A inhibition by this compound.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing human PDE9A

  • Cell culture medium and supplements

  • This compound

  • Atrial Natriuretic Peptide (ANP) or other guanylate cyclase activator

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA)

  • Multi-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture the PDE9A-expressing cells under standard conditions.

    • Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the compound for a specific time (e.g., 30 minutes).

  • Stimulation of cGMP Production:

    • Add a cGMP-stimulating agent, such as ANP, to the wells to induce cGMP synthesis.

    • Incubate for a defined period (e.g., 10-15 minutes).

  • Cell Lysis and cGMP Measurement:

    • Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

    • Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of potentiation of the cGMP signal for each this compound concentration relative to the stimulated control (ANP alone).

    • Plot the percentage of potentiation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 value, which reflects the cellular IC50 for PDE9A inhibition.

Conclusion

The protocols described in these application notes provide robust and reliable methods for measuring the inhibition of PDE9A by this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. Consistent application of these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the continued investigation and development of this compound and other PDE9A inhibitors.

References

Application Notes and Protocols for Edelinontrine Administration in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edelinontrine (formerly PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A). By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances cGMP signaling, a pathway implicated in various physiological processes, including neuronal function and cardiovascular regulation. These application notes provide detailed protocols for the preclinical administration of this compound via various routes, summarize key pharmacokinetic data, and illustrate its mechanism of action.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesAdministration RouteDose (mg/kg)Tmax (h)T1/2 (h)Clearance (mL/min/kg)Oral Bioavailability (%)Brain:Plasma RatioReference
RatIntravenous (i.v.)10-4.921.7--[1]
RatOral (p.o.)100.34.9-47-[1]
RatOral (p.o.)1 - 30----0.13 - 0.33 (at 30 min)[1]
MouseOral (p.o.)3, 10, 30----0.26 - 0.7[1]

Table 2: Effect of this compound on cGMP Levels in Mice

Dose (mg/kg, p.o.)TissueBasal cGMP (pmol/mL)Post-dose cGMP (pmol/mL)Fold IncreaseReference
30Cerebrospinal Fluid (CSF)313.33.5[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the PDE9A enzyme. This leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and other downstream effectors. This signaling cascade is crucial in modulating cellular functions such as synaptic plasticity and vasodilation.

Edelinontrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects GC Guanylate Cyclase (sGC/pGC) cGMP cGMP GC->cGMP Synthesis PKG Protein Kinase G (PKG) Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Vasodilation) PKG->Cellular_Response Phosphorylation of Target Proteins GTP GTP GTP->GC Activation cGMP->PKG Activation PDE9A PDE9A cGMP->PDE9A Hydrolysis Five_GMP 5'-GMP PDE9A->Five_GMP This compound This compound This compound->PDE9A Inhibition

This compound inhibits PDE9A, increasing cGMP levels and promoting downstream signaling.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

Preclinical_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation This compound Formulation Dosing Drug Administration (p.o., i.v., i.p., s.c.) Formulation->Dosing Animal_Prep Animal Acclimation & Grouping Animal_Prep->Dosing Blood_Sampling Blood Sample Collection (Time Points) Dosing->Blood_Sampling Tissue_Harvesting Tissue/CSF Harvesting (Terminal) Dosing->Tissue_Harvesting Bioanalysis LC-MS/MS Analysis of Drug Concentration Blood_Sampling->Bioanalysis Tissue_Harvesting->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

A typical workflow for a preclinical pharmacokinetic study of this compound.

Experimental Protocols

1. This compound Formulation

For in vivo administration, this compound can be formulated as a clear solution. It is crucial to prepare the formulation fresh on the day of the experiment.

Recommended Vehicle Formulations:

  • For Oral (p.o.) and Intraperitoneal (i.p.) Administration:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.

    • 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.

    • 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL.

  • For Intravenous (i.v.) Administration: A sterile, aqueous-based vehicle is required. The DMSO concentration should be minimized. The formulation with SBE-β-CD is a suitable starting point, ensuring final sterility by filtration through a 0.22 µm filter.

Preparation Procedure (Example with PEG300/Tween-80):

  • Weigh the required amount of this compound.

  • Add DMSO to dissolve the compound completely, creating a stock solution.

  • Sequentially add PEG300, Tween-80, and finally saline, vortexing thoroughly after each addition to ensure a homogenous solution.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

2. Administration Routes

The choice of administration route depends on the specific aims of the preclinical study.

a. Oral Gavage (p.o.)

  • Purpose: To assess oral bioavailability and central nervous system penetration after gastrointestinal absorption.

  • Materials:

    • Appropriately sized gavage needles (e.g., 20-22 gauge for mice).

    • Syringes.

    • Animal scale.

  • Protocol (Mice):

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus.

    • Administer the this compound formulation slowly and smoothly.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

b. Intravenous Injection (i.v.) - Tail Vein

  • Purpose: To achieve 100% bioavailability and study the pharmacokinetic profile without the influence of absorption.

  • Materials:

    • 27-30 gauge needles.

    • 1 mL syringes.

    • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

    • A restraining device for mice.

  • Protocol (Mice):

    • Place the mouse in the restraining device.

    • Warm the tail for a few minutes to make the lateral veins more visible.

    • Clean the tail with an alcohol swab.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Slowly inject the this compound solution. Resistance or the formation of a bleb indicates an unsuccessful injection.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor.

c. Intraperitoneal Injection (i.p.)

  • Purpose: A common parenteral route for systemic administration, offering rapid absorption, though subject to some first-pass metabolism in the liver.

  • Materials:

    • 25-27 gauge needles.

    • Syringes.

  • Protocol (Mice):

    • Securely restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant.

    • Insert the needle at a 30-45 degree angle, ensuring it penetrates the peritoneum without puncturing any organs.

    • Administer the this compound formulation.

    • Withdraw the needle and return the animal to its cage.

d. Subcutaneous Injection (s.c.)

  • Purpose: To achieve slower, more sustained absorption compared to i.v. or i.p. routes.

  • Materials:

    • 25-27 gauge needles.

    • Syringes.

  • Protocol (Mice):

    • Gently lift the loose skin over the dorsal midline (scruff) to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the this compound formulation into the subcutaneous space.

    • Withdraw the needle and return the animal to its cage.

Disclaimer: These protocols are intended for guidance in a research setting. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

References

Application Notes and Protocols for Testing Edelinontrine Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Edelinontrine, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).

Introduction

This compound (PF-04447943) is a small molecule inhibitor of PDE9A, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including cardiovascular function and neuronal signaling. These protocols outline biochemical and cell-based assays to characterize the potency, selectivity, and cellular effects of this compound.

Mechanism of Action

This compound selectively binds to the catalytic site of the PDE9A enzyme, preventing the breakdown of cGMP to 5'-GMP. The resulting accumulation of cGMP leads to the activation of downstream effectors, most notably Protein Kinase G (PKG), which in turn phosphorylates various substrate proteins, mediating a range of cellular responses.

cluster_0 cluster_1 cluster_2 Natriuretic Peptides Natriuretic Peptides Guanylate Cyclase Guanylate Cyclase Natriuretic Peptides->Guanylate Cyclase activate cGMP cGMP Guanylate Cyclase->cGMP produces GTP GTP GTP->Guanylate Cyclase 5'-GMP 5'-GMP PKG PKG cGMP->PKG activates This compound This compound PDE9A PDE9A This compound->PDE9A inhibits PDE9A->cGMP hydrolyzes Cellular Responses Cellular Responses PKG->Cellular Responses mediates cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection A Prepare Assay Buffer and Reagents B Dilute this compound and Controls A->B D Add this compound/Controls to Plate B->D C Prepare PDE9A Enzyme Solution E Add PDE9A Enzyme C->E D->E F Incubate at Room Temperature E->F G Add Fluorescent cGMP Substrate F->G H Incubate for 60 min at 37°C G->H I Add Binding Agent H->I J Incubate for 30 min I->J K Read Fluorescence Polarization J->K

References

Edelinontrine: A Potent and Selective Tool for Investigating PDE9A Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Edelinontrine, also known as PF-04447943, is a highly potent and selective small-molecule inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4] PDE9A is a cGMP-specific phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE9A, this compound effectively elevates cGMP concentrations, making it an invaluable tool for elucidating the physiological and pathological roles of cGMP signaling pathways. These application notes provide detailed protocols for the use of this compound in various experimental settings to probe the function of PDE9A in neuroscience, cardiovascular research, and other areas of study.

Mechanism of Action

This compound competitively inhibits the catalytic activity of PDE9A, preventing the degradation of cGMP to GMP. This leads to an accumulation of cGMP in cells and tissues where PDE9A is expressed. Notably, PDE9A has a very high affinity for cGMP, suggesting it regulates basal levels of this second messenger. The selectivity of this compound for PDE9A over other PDE families allows researchers to specifically investigate the cGMP-dependent signaling cascades modulated by this particular enzyme.

Applications in Research

This compound is a versatile tool compound with applications in a range of research areas:

  • Neuroscience: PDE9A is highly expressed in the brain, and its inhibition has been shown to enhance synaptic plasticity and cognitive function. This compound can be used to study processes such as learning, memory, and neuronal excitability. It has been investigated for its potential in models of neurodegenerative diseases like Alzheimer's disease.

  • Cardiovascular Disease: PDE9A is also expressed in the heart and vasculature. Inhibition of PDE9A with this compound has been explored as a therapeutic strategy for conditions such as heart failure, where it may help to restore normal cGMP signaling.

  • Sickle Cell Disease: this compound has been investigated in clinical trials for its potential to treat sickle cell disease, suggesting a role for PDE9A in the pathophysiology of this condition.

  • Inflammatory Bowel Disease: Preclinical studies have shown that this compound can attenuate colitis by suppressing oxidative stress and inflammation, indicating a potential role for PDE9A in gut inflammation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound (PF-04447943)

TargetSpeciesIC50 (nM)Ki (nM)Selectivity vs. PDE9A
PDE9A Human122.8-
Rhesus-4.5-
Rat-18-
PDE1C Human1394-~116-fold
Other PDEs (1-8, 10, 11) ->1000->83-fold

Table 2: In Vivo Efficacy of this compound (PF-04447943)

ModelSpeciesDoseEffect
Cognitive Performance (Y-maze, social recognition, novel object recognition)Mouse, Rat1-3 mg/kg p.o.Significant improvement in cognitive performance.
cGMP Levels in Cerebrospinal Fluid (CSF)Rat1-30 mg/kg p.o.Dose-dependent increase in cGMP levels.
Synaptic Plasticity (Long-Term Potentiation)Rat (hippocampal slices)100 nMFacilitation of LTP evoked by a weak tetanic stimulus.
Neurite OutgrowthRat (cultured hippocampal neurons)30-100 nMSignificant increase in neurite outgrowth and synapse formation.
DSS-Induced ColitisMouse-Attenuation of oxidative stress and inflammation.

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway and the Role of this compound

PDE9A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular sGC Soluble Guanylyl Cyclase (sGC) GTP GTP pGC Particulate Guanylyl Cyclase (pGC) cGMP cGMP GTP->cGMP sGC/pGC PDE9A PDE9A cGMP->PDE9A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE9A->GMP Hydrolyzes Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylates This compound This compound (PF-04447943) This compound->PDE9A Inhibits NO Nitric Oxide (NO) NO->sGC Activates NPs Natriuretic Peptides (NPs) NPs->pGC Activates Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_this compound Prepare serial dilutions of This compound Start->Prepare_this compound Prepare_Enzyme Prepare PDE9A enzyme solution Start->Prepare_Enzyme Prepare_Substrate Prepare fluorescently labeled cGMP substrate (e.g., FAM-cGMP) Start->Prepare_Substrate Incubate Incubate this compound with PDE9A Prepare_this compound->Incubate Prepare_Enzyme->Incubate Add_Substrate Add cGMP substrate to initiate reaction Incubate->Add_Substrate Incubate_Reaction Incubate at room temperature Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction (if necessary) or add binding agent Incubate_Reaction->Stop_Reaction Measure_Signal Measure signal (Fluorescence Polarization or Absorbance) Stop_Reaction->Measure_Signal Analyze_Data Analyze data to determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Investigating Edelinontrine in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE9A, this compound increases intracellular levels of cGMP, thereby potentiating the effects of signaling pathways that utilize this messenger, such as the natriuretic peptide system. While preclinical data has primarily focused on its potential as a monotherapy, particularly in cardiovascular diseases like heart failure with preserved ejection fraction (HFpEF)[2], its mechanism of action presents a strong rationale for its use in combination with other therapeutics to achieve synergistic effects.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and existing preclinical data. Furthermore, we propose a hypothetical framework and detailed protocols for investigating this compound in combination with other therapeutics, aiming to guide researchers in designing and executing relevant preclinical studies.

This compound: Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the PDE9A enzyme. This inhibition leads to an accumulation of cGMP in cells where PDE9A is expressed. The primary upstream signaling pathway that generates cGMP involves the activation of guanylate cyclase by nitric oxide (NO) and natriuretic peptides. By preventing the degradation of cGMP, this compound amplifies the downstream signaling cascade, which includes the activation of protein kinase G (PKG) and subsequent phosphorylation of target proteins involved in vasodilation, anti-hypertrophy, and anti-fibrotic effects.

Signaling Pathway of this compound

Edelinontrine_Signaling_Pathway cluster_upstream Upstream Activators cluster_enzyme Enzymatic Regulation cluster_downstream Downstream Effects Natriuretic Peptides Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) Natriuretic Peptides->pGC NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP GTP GTP PDE9A PDE9A cGMP->PDE9A PKG Protein Kinase G (PKG) cGMP->PKG 5'-GMP 5'-GMP PDE9A->5'-GMP This compound This compound (PF-04447943) This compound->PDE9A Inhibition Cellular Responses Vasodilation, Anti-hypertrophy, Anti-fibrosis PKG->Cellular Responses

This compound inhibits PDE9A, increasing cGMP and downstream signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound as a monotherapy.

ParameterSpecies/SystemValueReference
IC50 Human recombinant PDE9A12 nM[1]
IC50 Rhesus PDE9A2 (in HEK cells)375 ± 36.9 nM[1]
Ki Human recombinant PDE9A22.8 ± 0.26 nM[1]
Ki Rhesus recombinant PDE9A24.5 ± 0.13 nM
Ki Rat recombinant PDE9A218.1 ± 1.9 nM
Selectivity Over other PDE family members>78-fold

Table 1: In Vitro Potency and Selectivity of this compound

SpeciesDose (p.o.)Brain to Plasma RatioCSF cGMP IncreaseReference
Mouse3, 10, 30 mg/kg0.26 - 0.7Dose-dependent
Mouse30 mg/kgNot specified3.5-fold (to 13.3 pmol/mL)
ZSF1 Rat3 mg/kg/day for 2 weeksNot specifiedNot specified

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

Hypothetical Combination Therapy: this compound and a Natriuretic Peptide Analog

Rationale: Combining this compound with a natriuretic peptide (NP) analog, such as carperitide or nesiritide, could lead to a synergistic increase in intracellular cGMP. The NP analog would stimulate cGMP production via particulate guanylate cyclase, while this compound would inhibit its degradation by PDE9A. This dual approach could lead to a more pronounced and sustained therapeutic effect at lower doses of each agent, potentially reducing dose-related side effects.

Experimental Workflow for In Vitro Synergy Assessment

synergy_workflow start Start: Cell Culture (e.g., Cardiomyocytes) treatment Treatment with this compound, NP Analog, and Combination start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation endpoint1 Endpoint 1: cGMP Measurement (ELISA) incubation->endpoint1 endpoint2 Endpoint 2: Cell Viability Assay (MTT) incubation->endpoint2 endpoint3 Endpoint 3: Gene Expression (qPCR) (e.g., ANP, BNP) incubation->endpoint3 analysis Data Analysis: Calculate Combination Index (CI) endpoint1->analysis endpoint2->analysis endpoint3->analysis conclusion Conclusion: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) analysis->conclusion

Workflow for assessing synergy between this compound and a natriuretic peptide analog.

Experimental Protocols

Protocol 1: In Vitro cGMP Measurement in Primary Cardiomyocytes

Objective: To quantify the effect of this compound, a natriuretic peptide (NP) analog, and their combination on intracellular cGMP levels in primary cardiomyocytes.

Materials:

  • Primary neonatal rat ventricular cardiomyocytes

  • Plating medium (e.g., DMEM with 10% FBS)

  • Assay medium (serum-free DMEM)

  • This compound (PF-04447943)

  • NP analog (e.g., Atrial Natriuretic Peptide - ANP)

  • 0.1 M HCl

  • cGMP ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate and culture primary neonatal rat ventricular cardiomyocytes in 96-well plates until confluent.

  • Replace the plating medium with assay medium and starve the cells for 2-4 hours.

  • Prepare a dose-response matrix of this compound (e.g., 1 nM to 10 µM) and the NP analog (e.g., 0.1 nM to 1 µM). Include wells for each drug alone and in combination. Also, include vehicle control wells.

  • Pre-incubate the cells with this compound or vehicle for 30 minutes at 37°C.

  • Stimulate cGMP formation by adding the NP analog or vehicle and incubate for an additional 15-30 minutes at 37°C.

  • Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl.

  • Incubate the plate at room temperature for 20 minutes with gentle shaking.

  • Centrifuge the plate to pellet cell debris.

  • Collect the supernatant (cell lysate) for cGMP measurement.

  • Follow the manufacturer's instructions for the cGMP ELISA kit to quantify cGMP concentrations in the cell lysates.

  • Normalize cGMP concentrations to the protein content of each well.

  • Analyze the dose-response data to determine synergy, additivity, or antagonism using appropriate software (e.g., CompuSyn for Combination Index calculation).

Protocol 2: In Vivo Efficacy Study in a Hypertensive Animal Model

Objective: To evaluate the synergistic effect of this compound and an NP analog on blood pressure reduction in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR), age-matched

  • This compound

  • NP analog

  • Vehicle control (e.g., Saline with appropriate solubilizing agents)

  • Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography equipment

  • Oral gavage needles

  • Subcutaneous injection needles

Procedure:

  • Acclimate the SHR to the housing and blood pressure measurement procedures.

  • Implant telemetry transmitters for continuous blood pressure monitoring, if applicable, and allow for recovery.

  • Establish a stable baseline blood pressure reading for each animal over several days.

  • Randomize animals into the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone (e.g., 10 mg/kg, p.o.)

    • Group 3: NP analog alone (dose to be determined based on literature, e.g., via subcutaneous infusion)

    • Group 4: this compound + NP analog

  • Administer the treatments as a single dose or over a chronic period (e.g., daily for 2 weeks).

  • Monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate continuously via telemetry or at specified time points using the tail-cuff method.

  • At the end of the study, collect blood samples for pharmacokinetic analysis and tissue samples (e.g., heart, aorta) for pharmacodynamic marker analysis (e.g., cGMP levels, gene expression of hypertrophy markers).

  • Statistically analyze the blood pressure data to compare the effects of the combination therapy to the monotherapies and vehicle control. A two-way ANOVA followed by a post-hoc test can be used to assess for interaction effects.

Conclusion

This compound's mechanism as a selective PDE9A inhibitor makes it a promising candidate for combination therapies, particularly with agents that stimulate cGMP production. The provided hypothetical framework and detailed protocols offer a starting point for researchers to explore these potential synergies. Such investigations are crucial for unlocking the full therapeutic potential of this compound and developing novel, more effective treatment strategies for cardiovascular and other diseases. It is imperative that any proposed combination therapy undergoes rigorous preclinical testing to establish its safety and efficacy profile before consideration for clinical development.

References

Troubleshooting & Optimization

Edelinontrine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of edelinontrine and to offer solutions for common challenges encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2] Quantitative data from suppliers indicates a solubility of ≥ 54.6 mg/mL (138.07 mM) in DMSO.[1] For in vivo studies, specific solvent mixtures have been suggested to achieve a clear solution at concentrations of ≥ 2.5 mg/mL.[1]

Q2: I am observing precipitation of this compound when preparing my stock solution. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: While specific data on the aqueous solubility of this compound is limited in the provided search results, its high solubility in an organic solvent like DMSO suggests that it is likely a poorly water-soluble compound. Direct dissolution in aqueous buffers will likely result in very low concentrations or precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.

Q4: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vitro or in vivo experiments?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).

  • Chemical Modifications: These involve pH adjustment, use of buffers, complexation (e.g., with cyclodextrins), and salt formation.

  • Use of Co-solvents and Surfactants: Co-solvents, which are water-miscible solvents, can increase the solubility of lipophilic compounds. Surfactants can also be used to improve solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in DMSO stock solution upon storage. The DMSO may have absorbed moisture, reducing its solvating power. The storage temperature may be too low.Use fresh, anhydrous DMSO. Store stock solutions at the recommended temperature, and if precipitation occurs upon thawing, gently warm and sonicate the solution before use.
Precipitation when diluting DMSO stock into aqueous media. The concentration of this compound in the final aqueous solution exceeds its solubility limit.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system). Consider using a formulation with co-solvents or surfactants.
Inconsistent experimental results. Poor solubility and precipitation leading to variations in the actual concentration of the compound in the assay.Ensure complete dissolution of this compound in the stock solution before each use. Visually inspect for any precipitation after dilution into the final experimental medium. Consider filtering the final solution if minor precipitation is suspected, though this may alter the final concentration.
Difficulty achieving desired concentration for in vivo studies. The vehicle used is not optimal for this compound's solubility.Utilize suggested in vivo formulations, such as those containing DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline. These have been shown to yield clear solutions at ≥ 2.5 mg/mL.

Quantitative Solubility Data

Solvent/VehicleConcentrationObservationSource
DMSO≥ 54.6 mg/mL (138.07 mM)Soluble, saturation unknown
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.32 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.32 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.32 mM)Clear solution

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • If precipitation is observed, gently warm the tube (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Solubility Enhancement Screening

A systematic approach to improving the solubility of a compound like this compound for a specific application.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation & Optimization A Determine Target Concentration B Test Solubility in Common Solvents (e.g., Water, Ethanol, DMSO) A->B C Select Solubility Enhancement Techniques (e.g., Co-solvents, pH adjustment, Cyclodextrins) B->C D Prepare Trial Formulations C->D E Measure Solubility in Trial Formulations D->E F Assess Short-term Stability E->F G Select & Optimize Lead Formulation F->G

Caption: Workflow for solubility enhancement screening.

Signaling Pathway

This compound is a potent inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in cGMP levels can then modulate downstream signaling pathways.

G cluster_0 Cell Membrane NP Natriuretic Peptides GC Guanylate Cyclase NP->GC cGMP cGMP GC->cGMP converts GTP GTP PDE9A PDE9A cGMP->PDE9A hydrolyzed by Downstream Downstream Cellular Effects (e.g., PKG activation, ion channel modulation) cGMP->Downstream activates GMP 5'-GMP (inactive) PDE9A->GMP This compound This compound This compound->PDE9A inhibits

Caption: this compound's mechanism of action via PDE9A inhibition.

References

Edelinontrine Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Edelinontrine (PF-04447943). This compound is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2] While extensive screening has demonstrated a favorable selectivity profile, it is crucial for researchers to remain vigilant for unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent inhibitor of human recombinant PDE9A with an IC50 of 12 nM.[1][2] It exhibits over 78-fold selectivity for PDE9A compared to other PDE family members.[1] In a broad screening panel of approximately 60 other receptors and enzymes, no other significant activity was identified.

Q2: What are the specific IC50 and Ki values for this compound against various phosphodiesterases?

A2: The inhibitory activity of this compound against a range of human PDE enzymes is summarized in the table below. This data highlights the high selectivity for PDE9A.

TargetIC50 (nM)Ki (nM)
PDE9A 12 2.8 ± 0.26
PDE1>10008600 ± 2121
PDE2A3>1000>99,000
PDE3A>1000>50,000
PDE4A>1000>29,000
PDE5A>100014,980 ± 5025
PDE6C>10005324 ± 2612
PDE7A2>1000>75,000
PDE8A>1000>50,000
PDE10>1000>51,250 ± 20,056
PDE11>1000>80,000

Data sourced from MedChemExpress.

Q3: My experimental results suggest a potential off-target effect. What should I do?

A3: If you observe an unexpected phenotype in your experiments, it is important to systematically investigate the possibility of off-target effects. The troubleshooting guide below outlines a recommended workflow for this investigation.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This guide provides a structured approach to determining if an observed experimental result is a consequence of this compound's on-target (PDE9A inhibition) or potential off-target activity.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: On-Target vs. Off-Target Differentiation cluster_2 Phase 3: Off-Target Identification A Unexpected Experimental Result Observed B Confirm Result (Replicate Experiment) A->B C Verify this compound Integrity (e.g., LC-MS) B->C D Use a Structurally Different PDE9A Inhibitor C->D If result is reproducible and compound is pure F Does the alternative inhibitor replicate the effect? D->F E Rescue Experiment: Increase cGMP via Alternative Mechanism G Does increasing cGMP rescue the phenotype? E->G F->G If 'Yes' H Hypothesize Potential Off-Target Pathways F->H If 'No' G->H If 'No' O1 Likely On-Target Effect G->O1 If 'Yes' I Perform Broad Profiling (e.g., Kinase Panel, Receptor Screen) H->I J Validate Hits with Secondary Assays I->J O2 Potential Off-Target Effect J->O2

Figure 1. A workflow for troubleshooting unexpected experimental outcomes with this compound.

Experimental Protocols

Protocol 1: PDE9A Inhibition Assay (Cell-Free)

This protocol outlines a general method for assessing the direct inhibitory activity of a compound against recombinant PDE9A.

  • Reagents: Recombinant human PDE9A enzyme, [3H]-cGMP, 5'-nucleotidase, scintillation fluid, and test compound (this compound).

  • Procedure: a. Prepare a reaction mixture containing assay buffer, [3H]-cGMP, and the test compound at various concentrations. b. Initiate the reaction by adding the recombinant PDE9A enzyme. c. Incubate at 37°C for a specified time. d. Stop the reaction by adding 5'-nucleotidase. e. Incubate to allow the conversion of [3H]-AMP to [3H]-adenosine. f. Separate the [3H]-adenosine from the unreacted [3H]-cGMP using ion-exchange chromatography. g. Quantify the amount of [3H]-adenosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE9A inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular cGMP Measurement Assay

This protocol describes a method to measure the effect of this compound on cGMP levels in a cellular context.

  • Cell Culture: Culture HEK293 cells stably expressing rhesus PDE9A2 and human NPR1.

  • Compound Treatment: a. Plate the cells at a density of 10,000 cells/well. b. Pre-incubate the cells with varying concentrations of this compound (e.g., 1.5 nM to 30 µM) for 30 minutes at 37°C.

  • cGMP Stimulation: a. Stimulate cGMP production by adding 0.3 µM Atrial Natriuretic Peptide (ANP) to the wells. b. Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cGMP Quantification: a. Lyse the cells using a suitable lysis buffer. b. Measure the intracellular cGMP concentration using a commercially available cGMP immunoassay kit.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of ANP-stimulated cGMP degradation.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE9A, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). This pathway is crucial in various physiological processes, including neuronal signaling and cardiovascular function.

G cluster_0 Upstream Signaling cluster_1 cGMP Metabolism cluster_2 Downstream Effectors sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP NPRA Natriuretic Peptide Receptor-A (NPR-A) NPRA->cGMP GTP GTP GTP->sGC GTP->NPRA PDE9A PDE9A cGMP->PDE9A Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG CNG Cyclic Nucleotide-Gated Ion Channels cGMP->CNG GMP 5'-GMP PDE9A->GMP This compound This compound This compound->PDE9A Inhibition Cellular_Response Cellular Response PKG->Cellular_Response CNG->Cellular_Response

Figure 2. this compound's mechanism of action via inhibition of the PDE9A/cGMP signaling pathway.

References

Technical Support Center: Optimizing Edelinontrine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Edelinontrine in in vitro experiments.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I dissolve and store this compound?

A: this compound is typically soluble in organic solvents like DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: What is the stability of this compound in cell culture media?

A: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh working solutions for each experiment. To assess stability under specific experimental conditions, you can incubate this compound in the media for the duration of your experiment and then measure its concentration using an appropriate analytical method like LC-MS.

Concentration and Experimental Design

Q3: What is a good starting concentration range for this compound in my cell line?

A: The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment. Based on published data, the IC50 of this compound for recombinant human PDE9A is 12 nM.[1] In a whole-cell assay using HEK cells expressing rhesus PDE9A2, the IC50 for inhibiting ANP-stimulated cGMP was 375 nM.[1] Therefore, a sensible starting range for a dose-response experiment would be from 1 nM to 10 µM.

Q4: How long should I incubate my cells with this compound?

A: The incubation time will depend on the specific biological question you are addressing. For signaling pathway studies, a shorter incubation time (e.g., 30 minutes to a few hours) may be sufficient to observe changes in cGMP levels. For experiments assessing long-term effects like cell viability or gene expression, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.

Troubleshooting Guides

Problem: Low or No Observed Efficacy

Potential Cause Recommended Action
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Instability/Degradation Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the integrity of your compound stock if it has been stored for an extended period.
Low PDE9A Expression in Cell Line Verify the expression level of PDE9A in your cell line of interest using techniques like Western blot or qPCR. Consider using a cell line with known high PDE9A expression or an overexpression system.
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected biological response. For cGMP measurement, use a highly sensitive assay kit (e.g., ELISA, TR-FRET).

Problem: High Cell Death (Cytotoxicity)

Potential Cause Recommended Action
Concentration Too High Perform a cytotoxicity assay (e.g., MTT, LDH release, or a fluorescence-based assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the cytotoxic threshold for your efficacy experiments.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent-induced cytotoxicity.
Off-Target Effects At high concentrations, the risk of off-target effects increases. If cytotoxicity is observed at concentrations close to the effective dose, consider investigating potential off-target liabilities.

Problem: Inconsistent or High Variability in Results

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of your assay plate. Variations in cell number can lead to significant differences in results.
Compound Precipitation Visually inspect your working solutions and the media in your assay plates for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation.
Assay Technique Variability Standardize all steps of your experimental protocol, including incubation times, reagent addition, and plate reading, to minimize technical variability.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/System Assay Type IC50 / Ki
Human Recombinant PDE9ABiochemical Assay12 nM (IC50)
Rhesus PDE9A2 in HEK cellsWhole-Cell cGMP Assay375 nM (IC50)
Human Recombinant PDE9ABiochemical Assay2.8 nM (Ki)
Rhesus Recombinant PDE9ABiochemical Assay4.5 nM (Ki)
Rat Recombinant PDE9ABiochemical Assay18.1 nM (Ki)

Data compiled from publicly available sources.[1]

Table 2: Selectivity Profile of this compound

PDE Isoform Ki (nM) Selectivity (fold vs. PDE9A)
PDE18600> 3000
PDE2A3>99,000> 35,000
PDE3A>50,000> 17,000
PDE4A>29,000> 10,000
PDE5A14,980> 5,300
PDE6C5324> 1,800
PDE7A2>75,000> 26,000
PDE8A>50,000> 17,000
PDE10>51,250> 18,000
PDE11>80,000> 28,000

Data represents the inhibitor constant (Ki) and demonstrates high selectivity for PDE9A.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a cGMP Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in cell culture medium to the desired final concentrations. A 10-point dose-response curve is recommended.

  • Pre-incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for 30 minutes at 37°C.

  • Stimulation: Add a known stimulator of guanylate cyclase, such as Atrial Natriuretic Peptide (ANP), to all wells to induce cGMP production.

  • Lysis and cGMP Measurement: After a short incubation with the stimulator (e.g., 10-15 minutes), lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP assay kit (e.g., ELISA or TR-FRET) according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity using a Resazurin-based Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Mandatory Visualization

Edelinontrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides (e.g., ANP) Natriuretic Peptides (e.g., ANP) NPR-A Receptor NPR-A Receptor Natriuretic Peptides (e.g., ANP)->NPR-A Receptor Binds to Guanylate Cyclase Guanylate Cyclase NPR-A Receptor->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts to GTP GTP GTP->Guanylate Cyclase Substrate PDE9A PDE9A cGMP->PDE9A Hydrolyzed by Downstream Effectors (e.g., PKG) Downstream Effectors (e.g., PKG) cGMP->Downstream Effectors (e.g., PKG) Activates 5'-GMP 5'-GMP PDE9A->5'-GMP to This compound This compound This compound->PDE9A Inhibits Biological Response Biological Response Downstream Effectors (e.g., PKG)->Biological Response

Caption: this compound inhibits PDE9A, increasing cGMP levels.

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Unexpected Results Unexpected Results Check Compound Integrity Check Compound Integrity Unexpected Results->Check Compound Integrity Review Experimental Protocol Review Experimental Protocol Unexpected Results->Review Experimental Protocol Assess Cell Health Assess Cell Health Unexpected Results->Assess Cell Health Optimize Assay Conditions Optimize Assay Conditions Check Compound Integrity->Optimize Assay Conditions Review Experimental Protocol->Optimize Assay Conditions Assess Cell Health->Optimize Assay Conditions Verify Target Expression Verify Target Expression Consider Off-Target Effects Consider Off-Target Effects Verify Target Expression->Consider Off-Target Effects Optimize Assay Conditions->Verify Target Expression

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting Edelinontrine stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for handling Edelinontrine in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound in solution.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments involving this compound.

Q1: My this compound solution, which was initially clear, now shows signs of precipitation. What could be the cause and how can I resolve it?

A: Precipitation of this compound from a solution can be attributed to several factors. The primary reasons include improper solvent selection, temperature fluctuations, or changes in pH. It is crucial to address this to ensure accurate experimental concentrations.

  • Solvent Choice : this compound is readily soluble in DMSO.[1][2] For aqueous buffers, solubility can be limited. If precipitation occurs in a complex buffer, consider if any components are causing the compound to "salt out."

  • Temperature : A decrease in temperature can lower the solubility of a compound. If you have stored your solution at a colder temperature (e.g., 4°C), allow it to fully equilibrate to room temperature. Gentle warming and sonication can also help redissolve the compound.[1]

  • Solution Age : Some sources indicate that this compound solutions can be unstable.[3] It is highly recommended to prepare fresh solutions for your experiments to avoid issues arising from degradation or precipitation over time.

Below is a workflow to diagnose and address precipitation issues.

G start Precipitate Observed in this compound Solution check_temp Was the solution stored at a low temperature? start->check_temp warm Equilibrate to RT. Gentle warming or sonication may be required. check_temp->warm Yes check_solvent Was the correct solvent (e.g., high-purity DMSO) used for the desired concentration? check_temp->check_solvent No resolved Issue Resolved warm->resolved review_sol Review solubility data. Consider alternative formulation (e.g., with PEG300, Tween-80). check_solvent->review_sol No check_age Is the solution freshly prepared? check_solvent->check_age Yes unresolved Issue Persists: Contact Technical Support review_sol->unresolved prepare_fresh Discard old solution. Prepare a fresh solution immediately before use. check_age->prepare_fresh No check_age->resolved Yes prepare_fresh->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Q2: I am observing a progressive loss of compound activity in my cell-based or enzymatic assays. Is this related to stability?

A: A decline in potency is a strong indicator of compound degradation. This compound solutions are known to be unstable, and it is best practice to prepare them fresh for each experiment.[3] If you are using a stock solution, its stability is dependent on storage conditions.

Key factors that can lead to degradation include:

  • Hydrolysis : The presence of water can lead to the cleavage of chemical bonds. Using anhydrous solvents is critical.

  • Oxidation : Exposure to oxygen can degrade sensitive functional groups within the molecule.

  • Photodegradation : Exposure to light, especially UV, can provide the energy for chemical degradation. Always store solutions in amber vials or protected from light.

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.

To investigate the loss of activity, a forced degradation study can be performed to understand the conditions under which this compound is least stable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and solubility limits for this compound?

A: The choice of solvent is critical for preparing stable and effective this compound solutions. DMSO is the most common solvent for preparing high-concentration stock solutions.

Solvent SystemSolubilityNotes
In Vitro
DMSO≥ 54.6 mg/mL (138.07 mM)Use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.32 mM)Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.32 mM)Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.32 mM)Results in a clear solution.

Q2: How should I store this compound to ensure maximum stability?

A: Proper storage is essential to maintain the integrity of this compound. Different conditions are recommended for the solid compound versus solutions.

FormStorage TemperatureDurationNotes
Solid Powder -20°C>2 yearsRecommended for long-term storage. Keep dry and protected from light.
0 - 4°CDays to weeksSuitable for short-term storage.
Stock Solution (in DMSO) -80°CUp to 2 yearsUse within 2 years when stored at -80°C.
-20°CUp to 1 yearUse within 1 year when stored at -20°C.

Important : As a general best practice, always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid multiple freeze-thaw cycles by creating single-use aliquots of the stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (MW: 395.47 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Pre-weighing Preparation : Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing : Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.95 mg of this compound.

  • Dissolution : Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing : Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage : For long-term storage, create single-use aliquots of the stock solution in amber-colored vials to protect from light and store at -80°C.

Protocol 2: Forced Degradation Study for this compound

A forced degradation study is used to identify potential degradation pathways and assess the intrinsic stability of a compound under various stress conditions. This helps in developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water

  • Temperature-controlled oven, water bath, and photostability chamber

  • Validated HPLC method for this compound quantification

Methodology:

  • Preparation of Samples : For each condition, prepare a sample by diluting the this compound stock to a final concentration of approximately 100 µg/mL. Prepare a control sample diluted with only water and store it at room temperature, protected from light.

  • Acid Hydrolysis : Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours. After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis : Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours. After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation : Add an equal volume of 3% H₂O₂ to the sample solution. Keep the sample at room temperature for 24 hours.

  • Thermal Degradation : Place the sample in a temperature-controlled oven at 80°C for 24 hours.

  • Photolytic Degradation : Expose the sample to a UV light source (e.g., 254 nm) for 24 hours in a photostability chamber. A parallel sample wrapped in aluminum foil should be kept alongside as a dark control.

  • Analysis : Analyze all stressed samples and the control sample using a validated, stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the loss of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme Phosphodiesterase 9A (PDE9A). PDE9A's primary role is to degrade cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation and enhanced downstream signaling. This is particularly relevant in pathways where cGMP is produced by soluble guanylate cyclase (sGC) in response to nitric oxide (NO).

G cluster_0 cluster_1 Cell Membrane cluster_2 NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE9A PDE9A Effects Downstream Cellular Effects (e.g., Synaptic Plasticity) cGMP->Effects Activates AMP 5'-GMP PDE9A->AMP Degrades This compound This compound This compound->PDE9A Inhibits

Caption: this compound inhibits PDE9A, increasing cGMP levels.

References

Technical Support Center: Edelinontrine (PF-04447943) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments with this compound, focusing on potential confounding variables.

Question 1: We are observing high variability in our cGMP measurements in response to this compound treatment in our cell-based assays. What could be the cause?

Answer: High variability in cGMP levels can be attributed to several factors. Firstly, ensure consistent cell culture conditions, as factors like cell density, passage number, and serum concentration can influence cGMP signaling. Secondly, the timing of this compound treatment and cell lysis is critical. Inconsistent incubation times can lead to variable results. Finally, consider the potential for crosstalk with other signaling pathways. While this compound is highly selective for PDE9A, other phosphodiesterases can also regulate cGMP levels.[1] The activity of these other PDEs might vary depending on the specific cell type and experimental conditions.

Question 2: In our animal models of cognitive impairment, the therapeutic effect of this compound is not as pronounced as reported in some preclinical studies. What are the potential confounding variables?

Answer: Several factors could be influencing the in vivo efficacy of this compound in your cognitive models.

  • Animal Strain and Age: Different rodent strains can exhibit varying baseline cognitive performance and drug metabolism, which can impact the observed therapeutic window. The age of the animals is also a critical factor, as the underlying pathology and cGMP signaling may change with age.

  • Diet and Housing Conditions: The diet can influence drug absorption and metabolism. Stress from housing conditions can also impact cognitive performance and introduce variability.

  • Co-morbidities: The presence of other health conditions in the animal model, even if subclinical, can act as a confounding variable.

  • Drug Administration: Ensure accurate and consistent dosing. The route and timing of administration should be strictly controlled.

Preclinical studies have demonstrated that this compound can improve synaptic plasticity and cognitive performance in various rodent models.[2][3] However, the specific model and experimental design are crucial for observing these effects.

Question 3: Are there any known drug-drug interactions with this compound that we should be aware of when designing our clinical trial?

Answer: While specific drug-drug interaction studies for this compound are not extensively published, we can infer potential interactions based on its mechanism and available clinical trial data.

  • Co-administration with other PDE inhibitors: Concomitant use of other PDE inhibitors, especially those that also influence cGMP levels (like PDE5 inhibitors), could lead to synergistic or antagonistic effects and should be carefully considered.

  • Drugs affecting cGMP signaling: Medications that modulate the nitric oxide (NO) pathway or natriuretic peptide signaling could potentially interact with this compound's effects on cGMP.

  • Cytochrome P450 (CYP) enzyme inhibitors or inducers: As with most small molecule drugs, the potential for metabolism by CYP enzymes exists. Co-administration with strong inhibitors or inducers of relevant CYP isozymes could alter the pharmacokinetic profile of this compound.

In a Phase 2 clinical trial in Alzheimer's disease, concomitant use of acetylcholinesterase inhibitors or memantine was an exclusion criterion, suggesting a potential for interaction or confounding effects.[3][4] Conversely, a Phase 1b study in sickle cell disease evaluated this compound with and without co-administration of hydroxyurea, indicating a need to understand its effects in combination with other therapies for the target indication.

Question 4: We are planning a study on the effects of this compound in a heart failure model. What are some key confounding variables to consider?

Answer: In the context of heart failure, several factors can confound the effects of this compound.

  • Etiology of Heart Failure: The underlying cause of heart failure (e.g., ischemic, hypertensive) can influence the response to a PDE9A inhibitor.

  • Baseline Cardiac Function: The severity of cardiac dysfunction at the start of the study will be a major determinant of the observed treatment effect.

  • Concomitant Medications: Standard heart failure therapies (e.g., beta-blockers, ACE inhibitors) can have their own effects on cardiac remodeling and function, potentially masking or interacting with the effects of this compound.

  • Animal Model: The choice of animal model is critical. Different models (e.g., transverse aortic constriction, myocardial infarction) recapitulate different aspects of human heart failure.

Preclinical studies suggest that PDE9A is upregulated in cardiac hypertrophy and failure, and its inhibition can protect against pathological remodeling.

Quantitative Data Summary

The following table summarizes key quantitative data from a Phase 2 clinical trial of this compound in patients with mild to moderate Alzheimer's disease.

ParameterThis compound (25 mg q12h) (n=91)Placebo (n=100)Treatment Difference (90% CI)
Change from Baseline in ADAS-cog at Week 12 (Mean, SE) -1.91 (0.54)-1.60 (0.50)-0.31 (-1.52, 0.90)
Change from Baseline in NPI at Week 12 (Mean, SE) -2.86 (0.72)-2.70 (0.67)-0.16 (-1.78, 1.48)
Discontinuation due to Adverse Events (%) 6.6%2%N/A
Diarrhea Incidence (%) 5.5%3%N/A
Nausea Incidence (%) 5.5%1%N/A
Data from a Phase 2 multicenter, double-blind, placebo-controlled trial in mild to moderate probable Alzheimer's disease.

Experimental Protocols

Key Experiment: Assessment of this compound Efficacy in a Preclinical Model of Cognitive Impairment

This protocol provides a general framework for evaluating the pro-cognitive effects of this compound in a rodent model.

1. Animal Model:

  • Select an appropriate rodent model of cognitive impairment (e.g., aged rats, transgenic mouse model of Alzheimer's disease like Tg2576).

  • House animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Prepare this compound (PF-04447943) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administer the drug or vehicle via the desired route (e.g., oral gavage) at a predetermined time before behavioral testing. Doses used in preclinical studies have ranged from 1 to 30 mg/kg.

3. Behavioral Testing:

  • Select a cognitive task relevant to the model and the intended therapeutic effect (e.g., Morris water maze for spatial memory, novel object recognition for recognition memory).

  • Habituate the animals to the testing apparatus before the start of the experiment.

  • Conduct the behavioral testing according to a standardized protocol, ensuring that the experimenter is blinded to the treatment groups.

4. Data Analysis:

  • Record and analyze the relevant behavioral parameters (e.g., escape latency in the Morris water maze, discrimination index in the novel object recognition test).

  • Use appropriate statistical methods to compare the performance of the this compound-treated group with the vehicle-treated control group.

Visualizations

This compound Signaling Pathway

Edelinontrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides Natriuretic Peptides NPR Natriuretic Peptide Receptor (NPR) Natriuretic Peptides->NPR Binds to pGC Particulate Guanylate Cyclase (pGC) NPR->pGC Activates cGMP cGMP pGC->cGMP Converts GTP to GTP GTP GTP->pGC PDE9A PDE9A cGMP->PDE9A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE9A->5'-GMP This compound This compound (PF-04447943) This compound->PDE9A Inhibits Cellular Effects Downstream Cellular Effects (e.g., Synaptic Plasticity, Vasodilation) PKG->Cellular Effects Leads to

Caption: Signaling pathway of this compound (PF-04447943).

Workflow for Identifying Confounding Variables

Confounding_Variables_Workflow cluster_planning Study Planning Phase cluster_execution Study Execution Phase cluster_analysis Data Analysis Phase Literature Review Literature Review Identify Potential Confounders Identify Potential Confounders Literature Review->Identify Potential Confounders Informs Develop Control Strategy Develop Control Strategy Identify Potential Confounders->Develop Control Strategy Leads to Randomization Randomization Develop Control Strategy->Randomization Blinding Blinding Develop Control Strategy->Blinding Standardized Protocols Standardized Protocols Develop Control Strategy->Standardized Protocols Data Collection Data Collection Standardized Protocols->Data Collection Stratification Stratification Data Collection->Stratification Statistical Adjustment Statistical Adjustment Data Collection->Statistical Adjustment Sensitivity Analysis Sensitivity Analysis Statistical Adjustment->Sensitivity Analysis

Caption: Logical workflow for managing confounding variables.

References

Technical Support Center: Improving the Oral Bioavailability of Edelinontrine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This technical support center provides guidance to researchers, scientists, and drug development professionals on strategies to overcome bioavailability challenges associated with Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor.[1][2][3] Pharmacokinetic studies in rats have shown an oral bioavailability of approximately 47%, indicating that while absorption occurs, there is significant room for improvement to enhance its therapeutic potential.[1]

The primary challenge for a molecule like this compound, which is soluble in DMSO but has poor aqueous solubility, is often its dissolution rate in the gastrointestinal tract.[3] This guide will focus on formulation strategies and in vitro/in vivo assays to address this limitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's incomplete oral bioavailability?

A1: While multiple factors can limit bioavailability, this compound's poor aqueous solubility is a significant contributor. As a BCS Class II candidate (high permeability, low solubility), its absorption is rate-limited by how quickly it can dissolve in the gastrointestinal fluids. Incomplete dissolution leads to a fraction of the drug passing through the GI tract unabsorbed.

Q2: What are the main formulation strategies to consider for improving this compound's bioavailability?

A2: Key strategies focus on enhancing its solubility and dissolution rate. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can help solubilize the drug in the GI tract and facilitate its absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.

Q3: Which in vitro assays are most relevant for screening improved formulations of this compound?

A3: A tiered approach is recommended. Start with simple, rapid screening assays and progress to more complex, biorelevant models.

  • Kinetic Solubility Assays: To confirm that the formulation strategy improves the extent and rate of solubilization.

  • In Vitro Dissolution Testing: Using USP apparatus (e.g., USP II paddle) with biorelevant media (e.g., FaSSIF, FeSSIF) to simulate conditions in the fasted and fed stomach and intestine.

  • Permeability Assays: A Caco-2 permeability assay can be used to confirm that the formulation does not negatively impact this compound's inherent high permeability.

Q4: When should I move from in vitro testing to in vivo pharmacokinetic studies?

A4: In vivo studies should be initiated once you have identified one or more prototype formulations that demonstrate a significant and consistent improvement in dissolution rate and/or apparent solubility compared to the unformulated active pharmaceutical ingredient (API) in biorelevant in vitro models.

Troubleshooting Guides

Issue 1: High variability in in vitro dissolution results.
Potential Cause Troubleshooting Step
Inadequate De-gassing of Media Ensure dissolution media is properly de-gassed according to USP standards to prevent bubble formation on the dosage form or particle surfaces.
Poor Wetting of API Incorporate a low percentage of a surfactant (e.g., 0.1% SDS) into the dissolution medium to improve wetting, especially for micronized or crystalline API.
Coning of Undissolved Powder Increase the paddle speed (e.g., from 50 to 75 RPM) to improve hydrodynamic mixing at the bottom of the vessel. Ensure the vessel and paddle are correctly centered.
Precipitation of Supersaturated Drug For enabling formulations like ASDs, include a precipitation inhibitor in the formulation or dissolution media to maintain a supersaturated state.
Issue 2: Improved in vitro dissolution does not translate to improved in vivo bioavailability.
Potential Cause Troubleshooting Step
In Vivo Precipitation The drug may be precipitating in the GI tract after release from the formulation. Consider reformulating with a precipitation inhibitor (e.g., HPMC, PVP).
First-Pass Metabolism This compound may be subject to significant first-pass metabolism in the gut wall or liver. Conduct an in vitro liver microsomal stability assay to assess this.
GI Tract Instability The compound may be unstable at the pH of different segments of the GI tract. Evaluate the pH-stability profile of this compound.
Food Effects The presence of food can significantly alter drug absorption. Compare PK parameters in both fasted and fed animal models to understand the food effect.

Experimental Protocols & Data

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent System: Identify a common solvent in which both this compound and the polymer are fully soluble (e.g., methanol/dichloromethane co-solvent).

  • Preparation:

    • Dissolve this compound (e.g., 100 mg) and the polymer (e.g., 200 mg, for a 1:2 drug-to-polymer ratio) in the minimum required volume of the solvent system.

    • Ensure a clear solution is formed. If not, sonicate or gently warm the mixture.

  • Evaporation:

    • Pour the solution into a petri dish to create a thin film.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) for 12-24 hours until a solid film is formed.

  • Post-Processing:

    • Scrape the solid film and gently mill it into a fine powder using a mortar and pestle.

    • Store the resulting ASD powder in a desiccator to prevent moisture-induced recrystallization.

  • Characterization: Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Data Presentation: Comparison of Formulation Strategies

The following tables present hypothetical data to illustrate how results can be structured for comparison.

Table 1: In Vitro Dissolution Performance of this compound Formulations (Data is hypothetical and for illustrative purposes only)

FormulationMedium% Dissolved at 15 min% Dissolved at 60 min
Crystalline APIFaSSIF-V25%12%
Micronized APIFaSSIF-V215%35%
ASD (1:2 Drug:PVP K30)FaSSIF-V275%92%
SEDDSFaSSIF-V288%95%

Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose) (Data is hypothetical and for illustrative purposes only)

FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Crystalline API1501.0750100% (Reference)
Micronized API2800.51300173%
ASD (1:2 Drug:PVP K30)5500.52950393%

Visualizations

Bioavailability Enhancement Strategy Selection

G cluster_0 start Start: Poor Bioavailability (BCS Class II) q1 Can particle size be reduced to <10 microns? start->q1 tech1 Micronization / Nanonization q1->tech1 Yes q2 Is the compound stable in an amorphous state? q1->q2 No end_node Proceed to in vivo PK studies tech1->end_node tech2 Amorphous Solid Dispersion (ASD) q2->tech2 Yes q3 Is the compound soluble in lipids/oils? q2->q3 No tech2->end_node tech3 Lipid-Based Formulation (e.g., SEDDS) q3->tech3 Yes q3->end_node Re-evaluate compound tech3->end_node

Caption: Decision tree for selecting a suitable bioavailability enhancement technology for this compound.

Experimental Workflow for Caco-2 Permeability Assay

G cluster_workflow Caco-2 Permeability Assay Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer prep Prepare dosing solutions (this compound formulation) teer->prep TEER > 300 Ω·cm² apical Add dosing solution to Apical (A) side prep->apical basolateral Sample from Basolateral (B) side at time points apical->basolateral analysis Analyze samples by LC-MS/MS basolateral->analysis calc Calculate Apparent Permeability (Papp) analysis->calc

Caption: Step-by-step workflow for assessing this compound's permeability using the Caco-2 cell model.

Mechanism of Amorphous Solid Dispersion (ASD)

G cluster_mechanism ASD Dissolution Mechanism asd_particle ASD Particle (Drug in Polymer Matrix) dissolution Ingestion & Dissolution asd_particle->dissolution supersaturation Supersaturated Solution 'Spring' Effect dissolution->supersaturation absorption Enhanced Absorption across Gut Wall supersaturation->absorption Polymer inhibits precipitation precipitation Precipitation 'Parachute' Effect supersaturation->precipitation Concentration exceeds amorphous solubility

References

Addressing variability in experimental results with Edelinontrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Edelinontrine (PF-04447943).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PF-04447943) is a potent and highly selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme.[1][2][3] Its primary mechanism of action is to block the catalytic activity of PDE9A, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, which can modulate various downstream signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year, or at -80°C for up to two years. Stock solutions in DMSO can be stored at -20°C for up to 3 months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the reported selectivity of this compound?

This compound exhibits high selectivity for PDE9A, with an IC50 value of 12 nM for the human recombinant enzyme. It has over 78-fold selectivity for PDE9A compared to other PDE family members (IC50 >1000 nM).

Q4: Can this compound interfere with common assay detection methods?

While specific data for this compound is limited, compounds with similar chemical scaffolds can sometimes interfere with certain assay readouts. For instance, fluorescent compounds may interfere with fluorescence-based assays. It is recommended to run a control with the compound alone to check for any intrinsic fluorescence or interference with the detection method (e.g., luciferase-based reporters).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Variability or Poor Reproducibility in In Vitro Assays

Question: I am observing significant variability between replicate wells and experiments when using this compound in my cell-based assays. What could be the cause?

Possible Causes and Solutions:

  • Compound Precipitation: this compound is typically dissolved in DMSO to create a stock solution. When this stock is diluted into aqueous assay buffers or cell culture media, the compound may precipitate out of solution, leading to inconsistent concentrations in your assay wells.

    • Solution: Visually inspect for any precipitate after dilution. To mitigate precipitation, consider preparing an intermediate dilution in a co-solvent or using a drop-by-drop addition method while vortexing the aqueous solution. For in vivo preparations, specific formulations with PEG300, Tween-80, and saline are recommended to improve solubility.

  • Inconsistent DMSO Concentration: The final concentration of DMSO in the assay wells can affect cell health and enzyme activity. Inconsistent pipetting of the stock solution can lead to variable DMSO levels.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can be cytotoxic to some cell lines. Always include a vehicle control (DMSO without this compound) in your experiments.

  • Cell Plating Inconsistency: Uneven cell distribution in the wells of a microplate can lead to significant variability in cell-based assay readouts.

    • Solution: Ensure a homogenous cell suspension before and during plating. After plating, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator.

  • Lot-to-Lot Variability: While not specifically documented for this compound, lot-to-lot variation in compound purity or solid-state form can occur.

    • Solution: If you suspect lot-to-lot variability, it is advisable to test a new batch against a previously validated lot using a standardized assay.

Issue 2: Lower Than Expected Potency (Higher IC50)

Question: The IC50 value I'm obtaining for this compound is significantly higher than the reported values (e.g., 12 nM). What are the potential reasons?

Possible Causes and Solutions:

  • Compound Degradation: Improper storage of the solid compound or stock solution can lead to degradation.

    • Solution: Store this compound and its stock solutions at the recommended temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Assay Conditions: The potency of enzyme inhibitors can be influenced by assay conditions such as substrate concentration, enzyme concentration, and incubation time.

    • Solution: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Ensure your assay conditions are optimized and consistent. For PDE9A assays, the concentration of cGMP as a substrate is a critical parameter.

  • Cellular Permeability: In cell-based assays, the compound needs to cross the cell membrane to reach its intracellular target. Poor cell permeability could result in a higher apparent IC50.

    • Solution: While this compound is described as brain-penetrant, issues with permeability in specific cell lines cannot be entirely ruled out. Consider using permeabilization agents in preliminary experiments to confirm intracellular target engagement, though this is not suitable for all assay types.

  • High Protein Binding in Media: this compound may bind to proteins present in the cell culture medium (e.g., albumin in fetal bovine serum), reducing the free concentration available to interact with the target.

    • Solution: Consider using serum-free media for the duration of the compound treatment if compatible with your cell line. Alternatively, perform a serum-shift assay to quantify the impact of serum proteins on the compound's potency.

Issue 3: Apparent Cytotoxicity or Altered Cell Morphology

Question: I am observing a decrease in cell viability or changes in cell morphology at concentrations where I expect to see specific PDE9A inhibition. How can I troubleshoot this?

Possible Causes and Solutions:

  • Solvent Toxicity: As mentioned, high concentrations of the DMSO solvent can be toxic to cells.

    • Solution: Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.5% to 1%).

  • Off-Target Effects: While this compound is highly selective, at high concentrations, the possibility of off-target effects cannot be entirely excluded.

    • Solution: To confirm that the observed phenotype is due to PDE9A inhibition, consider using a structurally different PDE9A inhibitor as a positive control or using a rescue experiment by providing exogenous cGMP.

  • Compound-Induced Cytotoxicity: The compound itself may have cytotoxic effects at higher concentrations.

    • Solution: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range where this compound does not impact cell viability. Conduct your functional assays well below the cytotoxic threshold.

Data Summary

ParameterValueSpeciesAssay TypeReference
IC50 12 nMHumanRecombinant PDE9A
Ki 2.8 ± 0.26 nMHumanRecombinant PDE9A2
Ki 4.5 ± 0.13 nMRhesusRecombinant PDE9A2
Ki 18.1 ± 1.9 nMRatRecombinant PDE9A2
Selectivity >78-fold-vs. other PDE families

Experimental Protocols

Protocol 1: In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)

This protocol is a general guideline for determining the IC50 of this compound against recombinant PDE9A using a fluorescence polarization-based assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in assay buffer, ensuring the final DMSO concentration does not exceed 1%.

    • Prepare the PDE9A enzyme solution in assay buffer at the desired concentration.

    • Prepare the fluorescently labeled cGMP substrate solution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the this compound dilutions or vehicle control (DMSO).

    • Add the PDE9A enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the fluorescent cGMP substrate.

    • Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

    • Stop the reaction by adding a binding agent that specifically binds to the linearized, fluorescently labeled GMP product.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based cGMP Accumulation Assay

This protocol provides a general method for measuring the effect of this compound on intracellular cGMP levels in a relevant cell line.

  • Cell Culture and Plating:

    • Culture cells expressing the target of interest (and ideally PDE9A) to ~80% confluency.

    • Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.

    • Incubate for the desired period (e.g., 30-60 minutes).

  • Cell Lysis and cGMP Measurement:

    • Lyse the cells using the lysis buffer provided with a cGMP immunoassay kit (e.g., ELISA, HTRF).

    • Follow the manufacturer's instructions for the cGMP assay to determine the concentration of cGMP in each well.

  • Data Analysis:

    • Normalize the cGMP concentration to the protein concentration in each well or express it as a fold change over the vehicle control.

    • Plot the cGMP levels against the this compound concentration to generate a dose-response curve.

Visualizations

G cluster_0 Troubleshooting Workflow: High Variability Start High Variability Observed Check_Precipitate Check for Compound Precipitation in Assay Medium Start->Check_Precipitate Check_DMSO Verify Final DMSO Concentration Check_Precipitate->Check_DMSO No Precipitate Sol_Precipitate Optimize Dilution Method (e.g., intermediate dilution, vortexing) Check_Precipitate->Sol_Precipitate Precipitate Observed Check_Plating Assess Cell Plating Uniformity Check_DMSO->Check_Plating Consistent/ Low Sol_DMSO Ensure Final DMSO ≤ 1% and Consistent Across Wells Check_DMSO->Sol_DMSO Inconsistent/ High Check_Lot Consider Lot-to-Lot Variability Check_Plating->Check_Lot Uniform Sol_Plating Optimize Cell Seeding Protocol Check_Plating->Sol_Plating Non-uniform Sol_Lot Test New Lot Against a Standard Check_Lot->Sol_Lot New Lot End Reduced Variability Check_Lot->End Same Lot Sol_Precipitate->End Sol_DMSO->End Sol_Plating->End Sol_Lot->End

Caption: Troubleshooting workflow for addressing high variability in experimental results.

G cluster_1 This compound's Mechanism of Action This compound This compound (PF-04447943) PDE9A PDE9A This compound->PDE9A Inhibits GMP 5'-GMP PDE9A->GMP Hydrolyzes cGMP cGMP cGMP->PDE9A Substrate Downstream Downstream Signaling cGMP->Downstream Activates

Caption: Simplified signaling pathway of this compound's action.

References

Best practices for long-term storage of Edelinontrine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Edelinontrine

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of this compound (also known as PF-04447943), a potent and selective PDE9A inhibitor.[1][2][3] Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of solid this compound?

For long-term storage (months to years), solid this compound should be stored at -20°C.[1][4] For short-term storage (days to weeks), it can be kept at 0-4°C. It is crucial to store the compound in a dry, dark environment to prevent degradation. The product is generally stable for a few weeks during standard shipping at ambient temperatures. Properly stored, the solid powder has a shelf life of over two years.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, which can affect solubility. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). For short-term use, solutions can be kept at 0-4°C for days to weeks. However, some suppliers note that solutions are unstable and should be prepared fresh. It is best practice for in vivo experiments to prepare working solutions freshly on the day of use.

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

If precipitation or phase separation occurs, you can gently warm the solution and/or use sonication to aid in redissolution. To prevent this, ensure the compound is fully dissolved initially and consider preparing smaller, single-use aliquots to minimize thermal stress.

Q4: Is this compound sensitive to light?

Yes. The compound should be stored in a dark place. For diluted infusion solutions, exposure to daylight can cause concentration-dependent instability. Therefore, it is recommended to protect all solutions from light during storage and experiments.

Q5: What is the molecular weight of this compound?

The molecular weight of this compound is approximately 395.47 g/mol . However, batch-specific molecular weights may vary slightly due to hydration, which can affect the solvent volumes required for preparing stock solutions of a specific molarity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reduced or inconsistent bioactivity in assays 1. Compound Degradation: Improper storage (e.g., exposure to light, moisture, or elevated temperatures) or multiple freeze-thaw cycles of stock solutions. 2. Inaccurate Concentration: Use of an incorrect molecular weight for calculations or incomplete solubilization. 3. Solution Instability: Degradation of the compound in the assay buffer or medium over the experiment's duration.1. Verify Storage: Ensure the compound and its solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. Use fresh, single-use aliquots for each experiment. 2. Recalculate & Re-dissolve: Confirm the batch-specific molecular weight. Ensure complete dissolution using warming or sonication if necessary. 3. Prepare Fresh: Prepare working solutions immediately before use.
Compound fails to dissolve completely 1. Low-Quality Solvent: Using non-anhydrous or old DMSO. 2. Saturation: The desired concentration exceeds the solubility limit in the chosen solvent. 3. Low Temperature: Dissolution may be slower at room temperature.1. Use Fresh Solvent: Always use new, high-quality, anhydrous DMSO for preparing stock solutions. 2. Check Solubility Limits: this compound's solubility in DMSO is ≥ 54.6 mg/mL (138.07 mM). Do not exceed this limit. For aqueous buffers, specific formulation strategies may be needed (see product datasheets for co-solvent systems like PEG300, Tween-80, etc.). 3. Aid Dissolution: Gently warm the vial or use a sonicator to facilitate dissolution.
Visible color change or presence of particulates in solid compound or solution 1. Degradation: Chemical breakdown due to oxidation, hydrolysis, or photodegradation. 2. Contamination: Introduction of foreign material during handling.1. Discard and Reorder: Do not use the compound if its physical appearance has changed. This indicates significant degradation. Review storage and handling procedures to prevent future occurrences. 2. Improve Handling: Use sterile techniques and designated equipment when handling the compound.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution for long-term storage.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated precision balance and micropipettes

Procedure:

  • Pre-weigh Vial: Tare a sterile, amber vial on a precision balance.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder (e.g., 5 mg) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 395.47 ( g/mol )) * 100,000

    • For 5 mg of this compound, the required DMSO volume is: (5 / 395.47) * 100,000 ≈ 1264.4 µL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Cap the vial securely and vortex until the powder is completely dissolved. If needed, gently warm the vial or sonicate for a few minutes to ensure full dissolution.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, light-protecting (amber) cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store: Label the aliquots clearly with the compound name, concentration, date, and batch number. Store immediately at -20°C for up to one year or at -80°C for up to two years.

Visualizations

Logical Workflow: Troubleshooting this compound Storage Issues

G start Experiment Yields Inconsistent/Negative Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Examine Stock Solution (Precipitate, Color Change) check_storage->check_solution Correct improper_storage Correct Storage Conditions: Store at -20°C/-80°C Protect from Light check_storage->improper_storage Incorrect check_handling Evaluate Handling Protocol (Freeze-Thaw, Aliquoting) check_solution->check_handling No degraded_solution Action: Prepare Fresh Stock Solution check_solution->degraded_solution Yes improper_handling Revise Protocol: Use Single-Use Aliquots check_handling->improper_handling Incorrect re_run Re-run Experiment with New Aliquot check_handling->re_run Correct improper_storage->degraded_solution degraded_solution->re_run improper_handling->re_run contact_support Problem Persists: Contact Technical Support re_run->contact_support Still Fails

A troubleshooting workflow for identifying sources of this compound instability.

Signaling Pathway: this compound as a PDE9A Inhibitor

G cluster_0 Cell Membrane NPR2 NPR2 Receptor cGMP cGMP NPR2->cGMP Converts CNP C-type Natriuretic Peptide (CNP) CNP->NPR2 GTP GTP GTP->NPR2 PDE9A PDE9A cGMP->PDE9A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP (Inactive) PDE9A->Five_GMP Hydrolyzes to This compound This compound This compound->PDE9A Inhibits Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Promotes

This compound inhibits PDE9A, increasing cGMP levels and promoting downstream signaling.

References

Technical Support Center: Interpreting Unexpected Results in Edelinontrine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Edelinontrine (PF-04447943).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] Its primary mechanism of action is to prevent the breakdown of cyclic guanosine monophosphate (cGMP), leading to an increase in intracellular cGMP levels.[1] This modulation of cGMP signaling makes it a valuable tool for studying cellular processes regulated by this second messenger.

Q2: My this compound solution appears to have precipitated. What should I do?

This compound solutions can be unstable.[2] It is recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes. If you observe precipitation, gentle warming and/or sonication may help to redissolve the compound. For in vitro experiments, this compound is soluble in DMSO. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil have been described. Always ensure you are using a freshly prepared, clear solution for your experiments.

Q3: I am observing high variability between my replicate wells in a cell-based assay with this compound. What are the potential causes?

High variability in replicate wells is a common issue in cell-based assays and can stem from several factors unrelated to the compound itself. These include:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.

  • Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques, such as pre-wetting the tips.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

Q4: I am not observing the expected increase in cGMP levels after treating my cells with this compound. What could be the reason?

Several factors could contribute to a lack of response:

  • Cell Line Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number range. Cell lines can undergo changes over time that may alter their response to stimuli.

  • Suboptimal Reagent Concentrations: The concentration of this compound may not be optimal for your specific cell line and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration.

  • Degraded Reagents: Check the expiration dates of all reagents, including this compound. Store this compound powder at -20°C for long-term storage (up to 3 years) and prepared stock solutions at -80°C for up to 2 years.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound in a PDE9A Inhibition Assay

Symptoms:

  • Significant well-to-well variability in signal.

  • Poor Z'-factor in high-throughput screening assays.

  • Inconsistent dose-response curves across experiments.

Possible Causes & Solutions:

CauseSolution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing of reagent additions.
Compound Instability Prepare fresh this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Cell Seeding Density Optimize cell number to ensure the assay signal is within the linear range of detection. Perform a cell titration experiment.
Edge Effects Avoid using the outer wells of the microplate for samples. Fill them with sterile media or PBS to minimize evaporation.
Reagent Quality Use high-quality, fresh reagents. Check for lot-to-lot variability of critical reagents like antibodies or substrates.
Issue 2: High Background Signal in a Receptor Binding Assay

Symptoms:

  • High signal in negative control wells.

  • Reduced dynamic range of the assay.

  • Difficulty in distinguishing specific from non-specific binding.

Possible Causes & Solutions:

CauseSolution
Non-specific Binding Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking buffer. Include a non-ionic detergent like Tween-20 to reduce hydrophobic interactions.
Autofluorescence If using a fluorescence-based assay, check for autofluorescence of the cells or this compound at the assay wavelengths. Use a plate reader with appropriate filters to minimize background.
Overly High Cell Seeding Reduce the number of cells seeded per well to avoid overconfluent monolayers which can lead to non-specific signal.
Insufficient Washing Optimize the number and duration of wash steps to effectively remove unbound ligand without dislodging cells.

Data Presentation

Table 1: this compound Potency and Selectivity

ParameterValueSpeciesAssay Type
IC50 (PDE9A) 12 nMHumanRecombinant Enzyme Assay
Ki (PDE9A) 2.8 ± 0.26 nMHumanCell-free Assay
Ki (PDE9A) 4.5 ± 0.13 nMRhesusCell-free Assay
Ki (PDE9A) 18.1 ± 1.9 nMRatCell-free Assay
Selectivity >78-fold vs. other PDE familiesHumanRecombinant Enzyme Assay

Data compiled from MedChemExpress.

Table 2: this compound Solubility

Solvent SystemSolubility
DMSO ≥ 54.6 mg/mL (138.07 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (6.32 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (6.32 mM)
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (6.32 mM)

Data compiled from MedChemExpress.

Experimental Protocols

Protocol 1: In Vitro PDE9A Inhibition Assay

This protocol is a generalized procedure based on common practices for PDE9A inhibition assays.

  • Cell Culture: HEK 293 cells stably transfected to express PDE9A are cultured in appropriate media.

  • Cell Seeding: Seed cells at a density of 10,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in assay media. Add the diluted compound to the cells and incubate for 30 minutes at 37°C.

  • cGMP Stimulation: Add a stimulating agent (e.g., 0.3 µM Atrial Natriuretic Peptide - ANP) to induce cGMP production and incubate for another 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • cGMP Detection: Measure cGMP levels using a commercially available cGMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Edelinontrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP NPR1 NPR1 (Guanylate Cyclase) ANP->NPR1 Binds & Activates cGMP cGMP NPR1->cGMP Converts GTP GTP PDE9A PDE9A cGMP->PDE9A Substrate Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activates 5'-GMP 5'-GMP PDE9A->5'-GMP Hydrolyzes This compound This compound (PF-04447943) This compound->PDE9A Inhibits

Caption: Signaling pathway showing this compound's inhibition of PDE9A.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect) Check_Compound Verify this compound Solubility & Stability Start->Check_Compound Check_Cells Assess Cell Health & Passage Number Check_Compound->Check_Cells Compound OK Outcome_Resolved Issue Resolved Check_Compound->Outcome_Resolved Precipitation/ Degradation Found Check_Protocol Review Assay Protocol (Concentrations, Times) Check_Cells->Check_Protocol Cells OK Check_Cells->Outcome_Resolved Contamination/ High Passage Found Check_Reagents Confirm Reagent Quality & Expiration Dates Check_Protocol->Check_Reagents Protocol OK Check_Protocol->Outcome_Resolved Error in Protocol Found Data_Analysis Re-evaluate Data Analysis Check_Reagents->Data_Analysis Reagents OK Check_Reagents->Outcome_Resolved Expired Reagent Found Data_Analysis->Outcome_Resolved Analysis Error Found Outcome_Persists Issue Persists Data_Analysis->Outcome_Persists Analysis OK Consult Consult Literature for Cell-Specific Caveats Outcome_Persists->Consult

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to Edelinontrine and Other PDE9A Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Edelinontrine (PF-04447943) with other notable Phosphodiesterase 9A (PDE9A) inhibitors. This document provides a data-driven analysis of performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to PDE9A Inhibition

Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1][2] Inhibition of PDE9A has emerged as a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases like Alzheimer's, cardiovascular conditions such as heart failure, and sickle cell disease.[2][3] By preventing the degradation of cGMP, PDE9A inhibitors can potentiate downstream signaling cascades, offering therapeutic benefits. This compound is a potent and selective PDE9A inhibitor that has been investigated in clinical trials. This guide provides a comparative analysis of this compound against other key PDE9A inhibitors to aid researchers in selecting the appropriate tool compounds for their studies.

Performance Comparison of PDE9A Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other representative PDE9A inhibitors.

Table 1: In Vitro Potency of PDE9A Inhibitors
CompoundTargetIC50 (nM)Assay TypeReference
This compound (PF-04447943) Human PDE9A8Not Specified
BAY-7081Human PDE9A15Scintillation Proximity Assay
BAY 73-6691Human PDE9A55Not Specified
Compound 28Human PDE9A21Not Specified
PF-4181366Human PDE9A2Not Specified
Table 2: Selectivity Profile of PDE9A Inhibitors (IC50 in nM and fold-selectivity)
CompoundPDE9A IC50 (nM)PDE1 IC50 (nM)Selectivity (PDE1/PDE9A)Other PDEs (Selectivity-fold)Reference
This compound (PF-04447943) ~8~1360~170>100-fold vs other PDEs
BAY-70811573549>97-fold vs other PDEs
BAY 73-669155~1375~25>25-fold vs other PDEs
Compound 282118060860>150-fold vs other PDEs
PF-4181366273 (PDE1C)36.5>36-fold vs other PDEs
Table 3: Pharmacokinetic Properties of Selected PDE9A Inhibitors
CompoundSpeciesAdministrationKey FindingsReference
This compound (PF-04447943) HumanOralWell-tolerated, dose-proportional plasma exposure.
BAY-7081Rat, DogOral, IVOrally bioavailable.
Tovinontrine (IMR-687)HumanOralGenerally well-tolerated.

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway

The following diagram illustrates the central role of PDE9A in the cGMP signaling pathway. Natriuretic peptides (NPs) and Nitric Oxide (NO) stimulate particulate guanylate cyclase (pGC) and soluble guanylate cyclase (sGC) respectively, leading to the production of cGMP. PDE9A specifically hydrolyzes cGMP, thus terminating its downstream effects, which are mediated by Protein Kinase G (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Pharmacological Intervention Natriuretic Peptides Natriuretic Peptides pGC pGC Natriuretic Peptides->pGC activate Nitric Oxide Nitric Oxide sGC sGC Nitric Oxide->sGC activate cGMP cGMP pGC->cGMP synthesizes sGC->cGMP synthesizes GTP GTP GTP->pGC GTP->sGC PDE9A PDE9A cGMP->PDE9A substrate PKG PKG cGMP->PKG activates GMP GMP PDE9A->GMP hydrolyzes Downstream Downstream Effectors PKG->Downstream phosphorylates This compound This compound & other PDE9A Inhibitors This compound->PDE9A inhibits

Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE9A.

Experimental Workflow for PDE9A Inhibitor Screening

A common workflow for identifying and characterizing PDE9A inhibitors involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency and selectivity.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., PDE-Glo™ Assay) Hits Initial Hits HTS->Hits Compound_Library Compound Library Compound_Library->HTS Dose_Response Dose-Response Curves (IC50 Determination) Hits->Dose_Response Selectivity Selectivity Profiling (vs. other PDEs) Dose_Response->Selectivity Lead_Compounds Validated Lead Compounds Selectivity->Lead_Compounds In_Vivo In Vivo Efficacy & Pharmacokinetic Studies Lead_Compounds->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of PDE9A inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays to determine PDE9A inhibition.

PDE-Glo™ Phosphodiesterase Assay

The PDE-Glo™ Phosphodiesterase Assay is a luminescence-based method for measuring the activity of phosphodiesterases.

Principle: The assay is performed in two steps. In the first step, the PDE enzyme hydrolyzes its cyclic nucleotide substrate (cGMP for PDE9A) to the corresponding 5'-monophosphate. In the second step, the remaining unhydrolyzed cGMP is detected. This is achieved by using the remaining cGMP to drive a protein kinase reaction that consumes ATP. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.

Materials:

  • PDE-Glo™ Reagent (Promega)

  • Purified recombinant human PDE9A enzyme

  • cGMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • PDE Reaction:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound or DMSO (for control wells).

    • Add the PDE9A enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the cGMP substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Add the PDE-Glo™ Termination Reagent to stop the PDE reaction.

    • Add the PDE-Glo™ Detection Reagent, which contains the components for the kinase and luciferase reactions.

    • Incubate at room temperature for 20 minutes to allow the detection reaction to proceed.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a homogeneous method used to measure the binding of a small fluorescent molecule to a larger molecule.

Principle: This assay utilizes a fluorescently labeled cGMP (tracer) and a cGMP-binding protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer is bound to the larger protein, its tumbling is restricted, leading to a higher fluorescence polarization signal. A PDE9A inhibitor will prevent the hydrolysis of cGMP, thus allowing the fluorescently labeled cGMP to bind to the binding protein, resulting in a high FP signal. Conversely, active PDE9A will hydrolyze the cGMP, preventing its binding and leading to a low FP signal.

Materials:

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • Purified recombinant human PDE9A enzyme

  • cGMP-binding protein/beads

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Black, low-binding microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • PDE Reaction:

    • Add assay buffer, fluorescently labeled cGMP, and the test compound to the wells of the microplate.

    • Add the PDE9A enzyme to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the cGMP-binding protein or beads to the wells.

    • Incubate to allow for binding equilibrium to be reached.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: The increase in fluorescence polarization is proportional to the inhibition of PDE9A. Calculate the percent inhibition and determine the IC50 values.

Conclusion

This compound stands as a potent and selective PDE9A inhibitor with demonstrated clinical investigation. However, the landscape of PDE9A inhibitors is expanding, with compounds like BAY-7081 and Compound 28 showing comparable or, in some aspects, superior in vitro profiles. The choice of inhibitor for research purposes will depend on the specific requirements of the study, including the desired potency, selectivity profile, and pharmacokinetic properties. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate and compare the performance of these and other novel PDE9A inhibitors in their own laboratories. The continued exploration of this target class holds significant promise for the development of new therapies for a variety of debilitating diseases.

References

Cross-Species Comparative Analysis of Edelinontrine (PF-04447943): A Guide for Preclinical and Translational Research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the effects of Edelinontrine (PF-04447943), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The data herein is compiled from preclinical studies to support further investigation and drug development initiatives.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the PDE9A enzyme. PDE9A is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound leads to an accumulation of cGMP in target tissues, which can enhance synaptic plasticity and improve cognitive function, as well as ameliorate certain cardiovascular conditions like heart failure with preserved ejection fraction (HFpEF)[1][2].

Edelinontrine_Pathway cluster_0 Cell Membrane cluster_1 Cellular Inputs & Outputs sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts PDE9A Phosphodiesterase 9A (PDE9A) GMP 5'-GMP PDE9A->GMP Hydrolyzes NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC cGMP->PDE9A Substrate Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity) cGMP->Downstream Activates This compound This compound (PF-04447943) This compound->PDE9A Inhibits

Caption: this compound's mechanism of action via PDE9A inhibition.

Comparative Potency and Selectivity

This compound demonstrates high potency for the PDE9A enzyme across multiple species. Its selectivity is a key feature, with IC50 values for other PDE family members being over 78-fold higher[3].

Table 1: In Vitro Potency of this compound (IC50)

SpeciesTargetIC50 (nM)Notes
HumanRecombinant PDE9A12Potent inhibition[3].
RhesusRecombinant PDE9A4.5High affinity[2].
RhesusPDE9A2 in HEK Cells375 ± 36.9Inhibition of ANP-stimulated cGMP formation.
RatRecombinant PDE9A18High affinity.
OtherPDE Family (1-8, 10-11)>1000Demonstrates >78-fold selectivity for PDE9A.

Cross-Species Pharmacokinetic Profile

Pharmacokinetic studies have been conducted primarily in rodents. The compound shows good oral bioavailability and brain penetration, which is critical for its development for cognitive disorders.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose & RouteTmax (h)T1/2 (h)Oral Bioavailability (%)Brain:Plasma Ratio
RatOral0.34.947%0.13 - 0.33
Mouse3, 10, 30 mg/kg p.o.N/AN/AN/A0.26 - 0.7

Data compiled from MedChemExpress product information.

In Vivo Pharmacodynamic and Efficacy Data

This compound has been shown to modulate cGMP levels in the central nervous system and improve cognitive performance in rodent models.

Table 3: Summary of In Vivo Effects

SpeciesModelDose (p.o.)Key FindingReference
MouseN/A3, 10, 30 mg/kgDose-dependently increased CSF cGMP levels up to 3.5-fold.
MouseY-Maze & Social Recognition1-3 mg/kgSignificantly improved cognitive performance.
RatNovel Object Recognition (Scopolamine-induced deficit)1-3 mg/kgSignificantly improved cognitive performance.
RatZSF1 Rat Model of HFpEFN/AImproved coronary microvascular rarefaction and LV diastolic dysfunction.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Protocol 1: Cellular PDE9A Inhibition Assay (Rhesus)

This protocol outlines the method used to determine this compound's IC50 in whole cells expressing rhesus PDE9A2.

  • Cell Culture: HEK 293 cells, stably transfected to express rhesus PDE9A2 and human NPR1, are cultured in appropriate media.

  • Cell Plating: Plate cells at a density of 10,000 cells/well.

  • Compound Incubation: Add this compound (PF-04447943) at concentrations ranging from 1.5 nM to 30 µM. Incubate for 30 minutes at 37°C.

  • cGMP Stimulation: Add 0.3 µM Atrial Natriuretic Peptide (ANP) to stimulate cGMP formation. Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using an appropriate Antibody/Lysis buffer.

  • Detection: Measure cGMP levels using a suitable detection kit (e.g., ELISA).

  • Data Analysis: Calculate the IC50 value by plotting the concentration-response curve.

Experimental_Workflow cluster_0 In Vitro Assay Workflow A 1. Plate HEK 293 Cells (Expressing PDE9A2) B 2. Add this compound (Varying Concentrations) A->B C 3. Incubate 30 min @ 37°C B->C D 4. Add ANP to Stimulate cGMP C->D E 5. Incubate 30 min @ 37°C D->E F 6. Lyse Cells E->F G 7. Measure cGMP Levels F->G H 8. Calculate IC50 G->H

Caption: General workflow for a cellular PDE9A inhibition assay.

Concluding Remarks

This compound (PF-04447943) is a selective, brain-penetrant PDE9A inhibitor with demonstrated efficacy across multiple species and preclinical models. Its ability to modulate the cGMP pathway supports its therapeutic potential for cognitive disorders and certain cardiovascular diseases. The provided data offers a foundational basis for designing further translational studies. Researchers should consider the species-specific differences in pharmacokinetics and potency when planning future experiments.

References

Navigating the Therapeutic Landscape of PDE Inhibition: A Comparative Analysis of Edelinontrine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying compounds with a favorable therapeutic window is paramount. This guide provides a comparative analysis of Edelinontrine (PF-04447943), a selective Phosphodiesterase 9A (PDE9A) inhibitor, with other phosphodiesterase inhibitors, offering insights into their relative efficacy and safety profiles based on available preclinical and clinical data.

This compound has been investigated for its potential in treating cognitive disorders by modulating cyclic guanosine monophosphate (cGMP) signaling pathways in the brain.[1] Understanding its therapeutic window—the range between the minimal effective dose and the dose at which unacceptable toxicity occurs—is crucial for its development. This guide compares this compound to three other PDE inhibitors: Rolipram, Zaprinast, and 3-Isobutyl-1-methylxanthine (IBMX), which have different selectivity profiles and have been studied in various contexts.

Quantitative Comparison of Therapeutic Windows

The following table summarizes the available data on the therapeutic and toxicological profiles of this compound and its comparators. It is important to note that a direct comparison is challenging due to the different experimental models and endpoints used in these studies.

CompoundTarget PDE(s)Therapeutic Effect & Dose (Species)Adverse Effects & Dose (Species)Therapeutic Window Insight
This compound (PF-04447943) PDE9ACognitive Enhancement: 1-3 mg/kg p.o. (rodents)Gastrointestinal: Nausea, Diarrhea at 25 mg twice daily (human)Preclinical studies suggest a promising window for cognitive enhancement. Clinical adverse events were noted at a significantly higher dose than the effective preclinical doses.
Rolipram PDE4Cognitive Enhancement: 0.1-0.5 mg/kg i.p. (rodents)Gastrointestinal, Cardiovascular, Salivary Gland Toxicity: 30-100 mg/kg/day p.o. (rat)Narrow. Discontinued in clinical trials due to significant gastrointestinal side effects at doses required for efficacy.[2]
Zaprinast PDE5, PDE6, PDE9, PDE11No Cognitive Enhancement Observed Spatial Memory Impairment: 10 mg/kg i.p. (rat)Potentially narrow or non-existent for cognitive enhancement, as a moderate dose showed negative cognitive effects.[2]
IBMX Non-selective PDE inhibitorLimited in vivo cognitive data Embryotoxicity (Zebrafish): LD50 = 0.91 ngDifficult to assess for cognitive applications due to lack of specific in vivo efficacy data and its non-selective nature, which may lead to a broader range of side effects.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison, providing a basis for understanding the presented data.

This compound: Cognitive Enhancement in Rodents
  • Objective: To assess the effect of this compound on cognitive performance.

  • Animal Model: Mice and rats.

  • Methodology:

    • Animals were administered this compound orally (p.o.) at doses of 1, 3, 10, and 30 mg/kg.

    • Cognitive function was evaluated using various behavioral tests, such as the novel object recognition test and the Morris water maze, which assess learning and memory.[3]

    • Cerebrospinal fluid (CSF) was collected to measure cGMP levels as a biomarker of target engagement.

  • Endpoint: Improvement in performance in cognitive tasks (e.g., increased time exploring a novel object, reduced latency to find a hidden platform) and dose-dependent increases in CSF cGMP.

Rolipram: Toxicity Study in Rats
  • Objective: To determine the toxicological effects of repeated oral administration of Rolipram.

  • Animal Model: Female rats.

  • Methodology:

    • Rolipram was administered orally at doses of 0, 10, 30, or 100 mg/kg/day for up to 14 days.

    • Clinical signs of toxicity, body weight, and food consumption were monitored daily.

    • At the end of the study, a complete necropsy was performed, and tissues were collected for histopathological examination.

  • Endpoint: Observation of clinical signs of toxicity, mortality, and microscopic changes in organs such as the heart, vasculature, gastrointestinal tract, and salivary glands.[2]

Zaprinast: Spatial Memory Assessment in Rats
  • Objective: To evaluate the effect of Zaprinast on spatial memory.

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Rats were trained in the Morris water maze to find a hidden platform.

    • Immediately after the last training session, rats received an intraperitoneal (i.p.) injection of Zaprinast at a dose of 10 mg/kg or vehicle.

    • Memory retention was tested 24 hours later by measuring the time spent in the target quadrant where the platform was previously located.

  • Endpoint: A significant decrease in the time spent in the target quadrant in the Zaprinast-treated group compared to the control group, indicating memory impairment.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing cognitive enhancement in rodent models.

Edelinontrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides Natriuretic Peptides NPR Natriuretic Peptide Receptor (NPR) Natriuretic Peptides->NPR Binds to GTP GTP NPR->GTP Activates Guanylyl Cyclase Domain cGMP cGMP GTP->cGMP Converts to 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9A PDE9A PDE9A->5'-GMP Cellular Effects Synaptic Plasticity, Cognitive Enhancement PKG->Cellular Effects This compound This compound This compound->PDE9A Inhibits Cognitive_Enhancement_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal Acclimatization Animal Acclimatization Baseline Training Baseline Cognitive Training (e.g., Morris Water Maze) Animal Acclimatization->Baseline Training Randomization Randomization Baseline Training->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group Control This compound Group This compound Group Randomization->this compound Group Treatment Cognitive Testing Post-treatment Cognitive Testing Vehicle Group->Cognitive Testing This compound Group->Cognitive Testing Data Analysis Data Analysis Cognitive Testing->Data Analysis Results Results Data Analysis->Results

References

Head-to-Head Comparison: Edelinontrine and Sildenafil on cGMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of therapeutic agents modulating cyclic guanosine monophosphate (cGMP) signaling, Edelinontrine and sildenafil represent two distinct approaches targeting different phosphodiesterase (PDE) enzymes. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to this compound and Sildenafil

This compound (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is the phosphodiesterase with the highest affinity for cGMP and is expressed in various tissues, including the brain, kidney, and spleen. Its inhibition is being explored for potential therapeutic benefits in cognitive disorders and other conditions.

Sildenafil, marketed under names like Viagra and Revatio, is a well-established potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4] PDE5 is predominantly found in the corpus cavernosum of the penis and the pulmonary vasculature.[5] Its inhibition leads to elevated cGMP levels, causing smooth muscle relaxation and vasodilation, which is the basis for its use in erectile dysfunction and pulmonary arterial hypertension.

Mechanism of Action: Impact on cGMP

Both this compound and sildenafil exert their effects by preventing the degradation of cGMP, thereby amplifying the signaling cascade initiated by nitric oxide (NO) and natriuretic peptides. However, they achieve this by targeting different PDE isozymes.

Sildenafil's Mechanism of Action:

Sexual stimulation triggers the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then leads to smooth muscle relaxation and vasodilation. Sildenafil inhibits PDE5, the primary enzyme responsible for cGMP degradation in the corpus cavernosum, leading to sustained high levels of cGMP and enhanced erectile response.

This compound's Mechanism of Action:

Similarly, this compound increases cGMP levels by inhibiting PDE9A. This action is being investigated for its potential to enhance synaptic plasticity and cognitive function in the brain, where PDE9A is prominently expressed.

Below is a diagram illustrating the distinct signaling pathways targeted by this compound and sildenafil.

cluster_sildenafil Sildenafil Pathway cluster_this compound This compound Pathway NO_S Nitric Oxide (NO) sGC_S Soluble Guanylate Cyclase (sGC) NO_S->sGC_S Activates cGMP_S cGMP sGC_S:e->cGMP_S:w Converts GTP_S GTP GTP_S->sGC_S PDE5 PDE5 cGMP_S->PDE5 Degraded by Relaxation_S Smooth Muscle Relaxation cGMP_S->Relaxation_S Leads to 5GMP_S 5'-GMP PDE5->5GMP_S Sildenafil Sildenafil Sildenafil->PDE5 Inhibits NP_E Natriuretic Peptides (NP) pGC_E Particulate Guanylate Cyclase (pGC) NP_E->pGC_E Activates cGMP_E cGMP pGC_E:e->cGMP_E:w Converts GTP_E GTP GTP_E->pGC_E PDE9A PDE9A cGMP_E->PDE9A Degraded by Cellular_Response_E Neuronal Cellular Response cGMP_E->Cellular_Response_E Leads to 5GMP_E 5'-GMP PDE9A->5GMP_E This compound This compound This compound->PDE9A Inhibits

Figure 1: Signaling pathways of Sildenafil and this compound.

Quantitative Comparison of Inhibitor Potency and Selectivity

Table 1: Potency against Primary PDE Targets

CompoundPrimary TargetIC50 (nM)Source SpeciesReference
This compoundPDE9A12Human (recombinant)(--INVALID-LINK--)
SildenafilPDE53.5 - 8.5Varies

IC50 values for sildenafil can vary depending on the experimental conditions.

Table 2: Selectivity Profile

This table presents the fold-selectivity of each inhibitor for its primary target over other PDE families. Higher values indicate greater selectivity. Data is compiled from multiple sources and may not be directly comparable due to differing assay conditions.

PDE FamilyThis compound (Selectivity vs. PDE9A)Sildenafil (Selectivity vs. PDE5)
PDE1>78-fold~80-fold
PDE2>78-fold>700-fold
PDE3>78-fold>700-fold
PDE4>78-fold>700-fold
PDE5 >78-foldPrimary Target
PDE6>78-fold~10-fold
PDE7>78-fold>700-fold
PDE8>78-fold>700-fold
PDE9A Primary Target >700-fold
PDE10>78-fold>700-fold
PDE11>78-fold>700-fold

Data for this compound selectivity is reported as >78-fold over other PDE family members with IC50 >1000 nM. Data for sildenafil selectivity is from various sources.

Key Observations:

  • Potency: Both drugs are highly potent inhibitors of their respective primary targets, with IC50 values in the low nanomolar range.

  • Selectivity: this compound demonstrates high selectivity for PDE9A. Sildenafil is highly selective for PDE5 but shows some cross-reactivity with PDE6, which is found in the retina and is associated with visual side effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PDE inhibitors.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a specific PDE enzyme's activity (IC50).

Principle:

The assay measures the conversion of a radiolabeled or fluorescently labeled cGMP substrate to 5'-GMP by the target PDE enzyme. The inhibitory effect of the compound is quantified by measuring the reduction in product formation.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE5A or PDE9A)

  • [3H]-cGMP or fluorescein-labeled cGMP

  • Test compounds (this compound, sildenafil)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl2)

  • Snake venom nucleotidase (for radioassays)

  • Scintillation fluid and counter (for radioassays) or fluorescence plate reader

Procedure (Radioassay Example):

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the assay buffer, the test compound, and the recombinant PDE enzyme.

  • Initiate the reaction by adding [3H]-cGMP.

  • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by boiling.

  • Add snake venom nucleotidase to convert the [3H]-5'-GMP product to [3H]-guanosine.

  • Separate the charged, unreacted [3H]-cGMP from the uncharged [3H]-guanosine product using an ion-exchange resin.

  • Quantify the amount of [3H]-guanosine using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_reaction Prepare Reaction Mix: Buffer + PDE Enzyme + Test Compound prep_compounds->prep_reaction initiate Initiate Reaction: Add [3H]-cGMP prep_reaction->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction (Boiling) incubate->stop_reaction add_svn Add Snake Venom Nucleotidase stop_reaction->add_svn separate Separate Product (Ion-Exchange) add_svn->separate quantify Quantify Product (Scintillation Counting) separate->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for a PDE Inhibition Radioassay.
Cellular cGMP Measurement Assay

This assay measures the intracellular accumulation of cGMP in response to a PDE inhibitor.

Principle:

Cultured cells expressing the target PDE are stimulated to produce cGMP. The cells are then treated with the test compound, and the resulting change in intracellular cGMP concentration is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

Materials:

  • Cell line expressing the target PDE (e.g., HEK293 cells transfected with PDE5A or PDE9A)

  • Cell culture medium and reagents

  • cGMP-stimulating agent (e.g., sodium nitroprusside (SNP) for NO-dependent cGMP production)

  • Test compounds (this compound, sildenafil)

  • Lysis buffer

  • cGMP immunoassay kit (e.g., ELISA)

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Replace the medium with a serum-free medium and pre-incubate with the test compounds for a specific duration.

  • Stimulate the cells with a cGMP-inducing agent (e.g., SNP).

  • After stimulation, lyse the cells to release intracellular contents.

  • Measure the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Normalize the cGMP concentration to the total protein concentration in each sample.

  • Analyze the dose-dependent effect of the inhibitors on cGMP accumulation.

Discussion and Conclusion

This compound and sildenafil are both effective modulators of the cGMP signaling pathway, but their distinct selectivity profiles for PDE9A and PDE5, respectively, suggest different therapeutic applications.

  • Sildenafil's well-characterized effects on PDE5-mediated cGMP signaling in the corpus cavernosum and pulmonary vasculature have established it as a cornerstone therapy for erectile dysfunction and pulmonary arterial hypertension. Its lower selectivity against PDE6 is a known liability, leading to potential visual disturbances.

  • This compound's high selectivity for PDE9A points towards a more targeted therapeutic approach, particularly in the central nervous system where PDE9A is highly expressed. Research into its effects on cognition and neuroplasticity is ongoing and holds promise for novel treatments for neurological disorders.

For researchers in drug development, the choice between targeting PDE5, PDE9, or other PDE isozymes will depend on the desired physiological outcome and the target tissue. The experimental protocols outlined in this guide provide a framework for the in-house evaluation and comparison of novel PDE inhibitors against established compounds like sildenafil and emerging candidates like this compound. A thorough understanding of the potency, selectivity, and cellular effects of these compounds is paramount for the development of safe and effective new therapies that leverage the therapeutic potential of the cGMP signaling pathway.

References

Independent Validation of Edelinontrine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Edelinontrine's performance with alternative Phosphodiesterase 9A (PDE9A) inhibitors, supported by experimental data. This compound (PF-04447943) is a potent and selective inhibitor of PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound increases intracellular cGMP levels, a mechanism that has shown therapeutic potential in preclinical models of cognitive disorders and heart failure with preserved ejection fraction (HFpEF).

This guide summarizes the available data validating this compound's mechanism of action, compares its in vitro and in vivo performance with other notable PDE9A inhibitors, and provides detailed protocols for key experimental assays.

Comparative Analysis of PDE9A Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized PDE9A inhibitors.

CompoundPDE9A IC50 (nM)Selectivity ProfileKey Preclinical Findings
This compound (PF-04447943) 2.8 - 18High selectivity over other PDE families.Improves cognitive performance in rodent models of memory impairment; reverses cardiac hypertrophy in models of heart failure.[1][3][4]
BAY73-6691 22 - 55Selective for PDE9A, with moderate activity against PDE1C.Enhances learning and memory in rodents; transforms early LTP into late LTP in hippocampal slices.
PF-4181366 1.8>25-fold selectivity over other PDEs.Brain penetrant and demonstrates in vivo target engagement.
BAY-7081 1549-fold selective over PDE1; >97-fold over other PDEs.Orally bioavailable with a favorable pharmacokinetic profile.

Independent Validation of this compound's Mechanism of Action

While much of the initial research on this compound was conducted by its developer, Pfizer, independent academic research has provided further validation of its therapeutic potential, particularly in the context of cardiovascular disease. A study on the ZSF1 rat model of HFpEF, conducted by a multi-institutional academic group, demonstrated that this compound (PF04447943) treatment improved coronary microvascular rarefaction and left ventricular diastolic dysfunction. This study supported the mechanism of PDE9A inhibition by showing that the beneficial effects were associated with reduced oxidative and nitrosative stress and an increase in the antioxidant protein PRDX5. This independent work corroborates the proposed mechanism of action, where elevating cGMP through PDE9A inhibition leads to cardioprotective effects.

Furthermore, a study investigating the role of PDE9A in cardiac hypertrophy confirmed that a selective PDE9A inhibitor, with PF-04447943 used as a comparator, exerts its anti-hypertrophic effects by regulating the natriuretic peptide-cGMP pathway, independent of nitric oxide signaling. This aligns with the understanding that PDE9A primarily hydrolyzes cGMP generated by natriuretic peptide receptors.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

cluster_0 Cell Membrane cluster_1 Intracellular Space NP Natriuretic Peptides NPR NPR NP->NPR pGC pGC NPR->pGC Activates cGMP cGMP pGC->cGMP Converts GTP to GTP GTP GTP->pGC PDE9A PDE9A cGMP->PDE9A Hydrolyzed by PKG PKG cGMP->PKG Activates GMP 5'-GMP PDE9A->GMP Vasodilation Vasodilation, Anti-hypertrophy, Neuroprotection PKG->Vasodilation Leads to This compound This compound This compound->PDE9A Inhibits

Caption: Signaling pathway of this compound.

Start Start: Rodent Model of Cognitive Impairment Treatment Administer this compound or Comparator PDE9A Inhibitor Start->Treatment Behavioral Behavioral Testing (e.g., Novel Object Recognition) Treatment->Behavioral Tissue Tissue Collection (Brain) Treatment->Tissue Data Data Analysis and Comparison Behavioral->Data Biochemical Biochemical Analysis Assay cGMP Measurement Assay Biochemical->Assay Conclusion Conclusion on Efficacy Data->Conclusion Tissue->Biochemical Homogenize Assay->Data

Caption: Experimental workflow for in vivo validation.

Key Experimental Protocols

PDE9A Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against PDE9A.

Materials:

  • Recombinant human PDE9A enzyme

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • [3H]-cGMP (radiolabeled substrate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant PDE9A enzyme.

  • Initiate the reaction by adding [3H]-cGMP.

  • Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 0.2 M ZnSO4).

  • Add a precipitating agent (e.g., Ba(OH)2) to separate the product ([3H]-5'-GMP) from the substrate.

  • Centrifuge the plate to pellet the precipitate.

  • Transfer the supernatant containing the unreacted [3H]-cGMP to a new plate with a scintillation cocktail.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Novel Object Recognition (NOR) Test

Objective: To assess the effects of a test compound on learning and memory in rodents.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys of different shapes and colors).

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.

  • Familiarization/Training (Day 2):

    • Place two identical objects in the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Testing (Day 2, after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better memory, as the animal spends more time exploring the novel object.

    • Compare the DI between the treatment and control groups.

Measurement of cGMP in Brain Tissue

Objective: To quantify the in vivo target engagement of a PDE9A inhibitor by measuring cGMP levels in the brain.

Materials:

  • Brain tissue from treated and control animals.

  • Homogenization buffer (e.g., 0.1 M HCl or a buffer containing a phosphodiesterase inhibitor like IBMX).

  • Centrifuge.

  • Commercially available cGMP enzyme immunoassay (EIA) or ELISA kit.

  • Protein assay kit.

Procedure:

  • Following behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

  • Immediately freeze the tissue in liquid nitrogen or on dry ice to prevent cGMP degradation.

  • Homogenize the frozen tissue in the homogenization buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay.

  • Follow the manufacturer's instructions for the cGMP EIA/ELISA kit to measure the cGMP concentration in the supernatant.

  • Normalize the cGMP concentration to the protein concentration to express the results as pmol cGMP/mg protein.

  • Compare the cGMP levels between the treatment and control groups.

This guide provides a foundational understanding of this compound's mechanism of action and its standing relative to other PDE9A inhibitors. The provided experimental protocols offer a starting point for researchers aiming to independently validate these findings and further explore the therapeutic potential of PDE9A inhibition.

References

Comparative Safety Analysis of Edelinontrine for Neurological and Vascular Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. This compound has been investigated for its potential therapeutic benefits in cognitive disorders, such as Alzheimer's disease, and vascular conditions like sickle cell disease. This document contrasts its safety findings with other relevant phosphodiesterase inhibitors, offering a valuable resource for researchers in the field of drug development.

Executive Summary

This compound has demonstrated a generally acceptable safety profile in clinical trials, with its tolerability varying depending on the patient population and indication. In patients with sickle cell disease, it was well-tolerated with no serious adverse events related to the treatment.[1] However, in a study involving individuals with Alzheimer's disease, this compound was associated with a higher incidence of gastrointestinal side effects, including diarrhea and nausea, leading to a greater number of discontinuations compared to placebo.[2] This comparative guide examines these findings alongside the safety profiles of other PDE inhibitors, including the selective PDE9A inhibitor BI 409306, the non-selective PDE inhibitor Ibudilast, and the PDE4 inhibitor Rolipram, to provide a broader context for its potential therapeutic use.

Mechanism of Action: Phosphodiesterase 9A Inhibition

This compound selectively inhibits the PDE9A enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE9A, this compound increases intracellular levels of cGMP, a key second messenger involved in various physiological processes, including synaptic plasticity and vascular smooth muscle relaxation. This mechanism is believed to underlie its potential therapeutic effects in both neurological and vascular disorders.

This compound This compound (PF-04447943) PDE9A Phosphodiesterase 9A (PDE9A) This compound->PDE9A Inhibits cGMP Cyclic Guanosine Monophosphate (cGMP) PDE9A->cGMP Degrades Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity, Vasodilation) cGMP->Downstream Promotes

Caption: Mechanism of action of this compound.

Comparative Safety Profile

The following table summarizes the key safety findings for this compound and its comparators based on available clinical and preclinical data.

CompoundDrug ClassKey Adverse EventsTolerability Notes
This compound (PF-04447943) Selective PDE9A InhibitorAlzheimer's Disease: Diarrhea (5.5%), Nausea (5.5%)Sickle Cell Disease: Generally well-tolerated.[1][2]Higher discontinuation rate due to adverse events in the Alzheimer's study (6.6% vs. 2% for placebo).[2] No treatment-related serious adverse events in the sickle cell disease study.
BI 409306 Selective PDE9A InhibitorHealthy Volunteers & Schizophrenia: Eye disorders (blurred vision, photopsia), nervous system disorders.Adverse events were generally mild to moderate and transient. Well-tolerated with an acceptable safety profile in Phase II trials.
Ibudilast Non-selective PDE Inhibitor (PDE3, 4, 10, 11)Multiple Sclerosis & ALS: Nausea, diarrhea, abdominal pain, headache, depression.Dose reductions and discontinuations due to adverse events were common at higher dosages in some studies.
Rolipram Selective PDE4 InhibitorPreclinical (Rats): Myocardial degeneration and necrosis, necrotizing vasculitis, gastrointestinal toxicity, enlarged salivary glands.Significant toxicity observed at higher doses in preclinical studies.

Experimental Protocols

This compound Clinical Trials

1. A Multicenter, Double-Blind, Placebo-Controlled Trial in Alzheimer's Disease (NCT00930548)

  • Objective: To assess the efficacy, safety, and pharmacokinetics of this compound in mild to moderate probable Alzheimer's disease.

  • Methodology for Safety Assessment: Safety and tolerability were monitored through the collection of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests at regular intervals throughout the 12-week treatment period. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). The incidence, severity, and causality of AEs were assessed by the investigators.

2. A Phase Ib Randomized, Placebo-Controlled Study in Stable Sickle Cell Disease Patients (NCT02114203)

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with stable sickle cell disease.

  • Methodology for Safety Assessment: The safety and tolerability of this compound were evaluated by monitoring AEs, SAEs, vital signs, ECGs, and clinical laboratory parameters. The study protocol included specific monitoring for potential AEs of interest based on the mechanism of action and preclinical data. The relationship of any AE to the study drug was assessed by the investigator.

cluster_screening Screening Phase cluster_treatment Treatment Phase (12 or 4 Weeks) cluster_followup Follow-up Phase Screening Informed Consent Baseline Assessments (Vitals, ECG, Labs) Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Daily Dosing Randomization->Dosing Monitoring AE Monitoring Vital Signs ECG & Lab Tests Dosing->Monitoring Ongoing End_of_Treatment End of Treatment Assessments Monitoring->End_of_Treatment Follow_up_Visit Follow-up Visit End_of_Treatment->Follow_up_Visit

Caption: General workflow for safety assessment in this compound clinical trials.

Discussion and Conclusion

The safety profile of this compound appears to be influenced by the target patient population and the underlying disease state. In the context of sickle cell disease, where vascular and inflammatory processes are prominent, this compound was well-tolerated. Conversely, in an older population with Alzheimer's disease, gastrointestinal adverse events were more frequent and led to a higher rate of treatment discontinuation.

When compared to other PDE inhibitors, the safety profile of selective PDE9A inhibitors like this compound and BI 409306 appears to be distinct from that of less selective inhibitors. For instance, the preclinical toxicity observed with the PDE4 inhibitor Rolipram, particularly the cardiovascular and inflammatory effects in rats, highlights the potential for off-target effects that may be less of a concern with highly selective compounds. The non-selective PDE inhibitor Ibudilast is associated with a broader range of side effects, including both gastrointestinal and neurological symptoms, which may be attributable to its action on multiple PDE subtypes.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Edelinontrine (PF-04447943)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This document provides essential safety, handling, and disposal procedures for Edelinontrine (PF-04447943), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step instructions to ensure laboratory safety and proper environmental stewardship when working with this compound. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If working with the powdered form or generating aerosols, use a NIOSH-approved respirator with an appropriate filter.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention for all cases of significant exposure.

This compound Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. As a potent pharmaceutical compound, it should not be disposed of in standard trash or sewer systems.

General Disposal Guidelines:

  • Waste Identification: All waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, must be classified as chemical or pharmaceutical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Packaging:

    • Collect waste in a designated, chemically compatible, and leak-proof container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound (PF-04447943)," and any other required hazard warnings.

    • Keep the container securely sealed when not in use.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.

The following diagram outlines the procedural workflow for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow A Step 1: Identify & Segregate Label all this compound waste (pure compound, contaminated labware). B Step 2: Package Securely Use a designated, sealed, and chemically compatible waste container. A->B C Step 3: Label Clearly Mark container with 'Hazardous Waste' and 'this compound'. B->C D Step 4: Store Safely Keep in a secure, ventilated area, away from incompatible materials. C->D E Step 5: Professional Disposal Arrange for pickup by a licensed waste disposal service. D->E

Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

The following tables provide key quantitative data for this compound, compiled for easy reference.

Table 1: Inhibitory Activity of this compound

TargetSpeciesIC50 / Ki
PDE9AHumanIC50 = 12 nM; Ki = 2.8 nM[1]
PDE9ARhesusKi = 4.5 nM[1]
PDE9ARatKi = 18.1 nM[1]
Other PDEs (1, 2A3, 3A, etc.)Human>78-fold selectivity (IC50 > 1000 nM)[1]

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValue
Half-life (t1/2)4.9 hours[1]
Time to max concentration (Tmax)0.3 hours
Clearance (Cl)21.7 mL/min/kg
Oral Bioavailability47%

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro: Inhibition of cGMP in HEK Cells

This protocol assesses the potency of this compound in a cellular context.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells, stably transfected to express rhesus PDE9A2 and human NPR1, are used.

  • Compound Incubation: Cells are plated at a density of 10,000 cells/well and incubated with varying concentrations of this compound (e.g., 1.5 nM to 30 µM) for 30 minutes at 37°C.

  • Stimulation: Cyclic GMP (cGMP) formation is stimulated by adding 0.3 µM Atrial Natriuretic Peptide (ANP) and incubating for another 30 minutes at 37°C.

  • Lysis and Detection: Cells are lysed, and the cGMP concentration is measured using a suitable assay kit.

  • Data Analysis: IC50 values are calculated from the concentration-response curves to determine the inhibitory potency of this compound.

cluster_0 In Vitro Experimental Workflow: cGMP Inhibition Assay A Plate HEK cells expressing rhesus PDE9A2 and hNPR1 B Incubate with this compound (various concentrations) 30 min @ 37°C A->B C Stimulate with ANP (0.3 µM) 30 min @ 37°C B->C D Lyse cells and measure cGMP concentration C->D E Calculate IC50 from concentration-response curve D->E

Workflow for the in vitro cGMP inhibition assay.
In Vivo: Assessment of Cognitive Function in Rodents

This protocol evaluates the effect of this compound on cognitive performance.

  • Animal Model: Male C57Bl/6J mice or rats are used.

  • Compound Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.

  • Cognitive Task: The Novel Object Recognition (NOR) test is performed. This involves a familiarization phase with two identical objects, followed by a test phase where one object is replaced with a novel one.

  • Behavioral Measurement: The time spent exploring the novel object versus the familiar one is recorded. An increased exploration of the novel object indicates improved recognition memory.

  • Data Analysis: Statistical analysis is performed to compare the performance of this compound-treated animals with a vehicle-treated control group.

Mechanism of Action: PDE9A Signaling Pathway

This compound functions by selectively inhibiting the PDE9A enzyme. This enzyme is responsible for the degradation of cGMP. By blocking PDE9A, this compound increases the intracellular levels of cGMP, which in turn activates Protein Kinase G (PKG) and other downstream effectors. This pathway is particularly important in neuronal and cardiovascular tissues.

cluster_0 This compound Mechanism of Action NP Natriuretic Peptides (NP) pGC Particulate Guanylate Cyclase (pGC) NP->pGC cGMP cGMP pGC->cGMP Converts GTP GTP GTP->pGC PDE9A PDE9A cGMP->PDE9A Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE9A->GMP This compound This compound This compound->PDE9A Inhibits Effects Downstream Cellular Effects (e.g., Synaptic Plasticity, Vasodilation) PKG->Effects

Signaling pathway showing this compound's inhibition of PDE9A.

References

Standard Operating Procedure: Personal Protective Equipment for Handling Edelinontrine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols for the handling of Edelinontrine, a novel synthetic compound. Given the limited toxicological data, a high degree of caution is warranted. Personnel must treat this compound as a potent substance with unknown hazards. Adherence to these guidelines is mandatory to ensure personnel safety and prevent contamination.

Risk Assessment and Hierarchy of Controls

Before any handling of this compound, a thorough risk assessment must be conducted. The primary goal is to minimize exposure through the hierarchy of controls:

  • Elimination/Substitution: Not applicable, as this compound is the subject of research.

  • Engineering Controls: All work involving powdered or volatile forms of this compound must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on this SOP.

  • Personal Protective Equipment (PPE): The last line of defense, to be used in conjunction with the controls above.

Required Personal Protective Equipment

The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.

Operation Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport (Closed Containers) Nitrile Gloves (Single Pair)Safety GlassesStandard Lab CoatNot Required
Weighing of Powder Double Nitrile GlovesSafety Goggles & Face ShieldDisposable Gown over Lab CoatN95/FFP2 Respirator (Minimum)
Solution Preparation Double Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatNot required if in fume hood
In-vitro Experimentation Nitrile Gloves (Single Pair)Safety GlassesStandard Lab CoatNot Required
Animal Dosing (Inhalation) Double Nitrile GlovesSafety Goggles & Face ShieldDisposable Gown over Lab CoatPAPR with appropriate cartridge
Spill Cleanup Heavy-duty Nitrile GlovesSafety Goggles & Face ShieldDisposable Gown over Lab CoatPAPR with appropriate cartridge

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown and tie it securely.

  • Respirator: If required, perform a seal check for the respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, extending them over the gown's cuffs. Don a second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in a designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a ball and dispose of it.

  • Hand Hygiene: With inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.

  • Goggles/Face Shield: Remove by handling the strap. Place in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it or place it in a designated area for reuse if applicable.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE and other materials contaminated with this compound must be considered hazardous waste.

  • Collection: Use designated, clearly labeled, sealed waste containers.

  • Storage: Store waste in a secure, designated area away from general lab traffic.

  • Disposal: Follow all institutional and local regulations for hazardous chemical waste disposal.

Visualized Workflows

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion & Disposal A Identify Task (e.g., Weighing, Solution Prep) B Consult PPE Table A->B C Don PPE (Follow Donning Protocol) B->C D Perform Task in Engineering Control C->D E Doff PPE (Follow Doffing Protocol) D->E F Dispose of Contaminated Waste Properly E->F

Caption: Workflow for safe handling of this compound.

Decontamination_Pathway A Contamination Event (e.g., Spill, End of Task) B Doff Outer Layer of PPE A->B C Segregate Contaminated Items into Hazardous Waste B->C D Proceed with Full Doffing Protocol C->D E Final Hand Hygiene D->E

Caption: Decontamination and disposal pathway.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edelinontrine
Reactant of Route 2
Reactant of Route 2
Edelinontrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.